(-)-Pinoresinol 4-O-glucoside
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6R,6aS)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O11/c1-32-18-7-12(3-5-16(18)28)24-14-10-35-25(15(14)11-34-24)13-4-6-17(19(8-13)33-2)36-26-23(31)22(30)21(29)20(9-27)37-26/h3-8,14-15,20-31H,9-11H2,1-2H3/t14-,15-,20-,21-,22+,23-,24+,25+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJNETOQFQXTLI-JKUDBEEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@H]2[C@@H]3CO[C@H]([C@@H]3CO2)C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81446-29-9 | |
| Record name | (-)-Pinoresinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0301807 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
(-)-Pinoresinol 4-O-glucoside: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Pinoresinol 4-O-glucoside is a lignan glycoside that has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and antihyperglycemic effects. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed protocols for its isolation and purification, and an exploration of its known biological signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound has been identified in a variety of plant species. The concentration of this compound can vary significantly depending on the plant part, geographical location, and harvesting time. A summary of notable natural sources and the reported yield of this compound is presented in Table 1.
| Plant Species | Family | Plant Part | Yield of this compound | Reference(s) |
| Prunus domestica L. | Rosaceae | Dried Fruits (Prunes) | 700 mg from 28 kg of dried prunes (approximately 0.0025%) | [1] |
| Pandanus tonkinensis | Pandanaceae | Fruits | 0.0250-0.0435 mg/g of dried fruit | |
| Lonicera japonica Thunb. | Caprifoliaceae | Caulis (Stem) | Not explicitly quantified, but identified as a constituent. | [2] |
| Valeriana officinalis L. | Valerianaceae | Roots | Identified as a constituent, but quantitative data is not readily available. | [3] |
| Polygonatum sibiricum Red. | Asparagaceae | Rhizomes | Identified as a source, but quantitative data is not readily available. |
Isolation and Purification Protocols
The isolation of this compound from its natural sources typically involves solvent extraction followed by a series of chromatographic techniques. Below are detailed experimental protocols for its isolation from Prunus domestica and a general workflow applicable to other plant sources.
Experimental Protocol 1: Isolation from Prunus domestica (Dried Prunes)[1]
1. Extraction:
-
Macerate 28 kg of dried prunes in distilled methanol (3 x 28 L) at 25°C until exhaustion.
-
Evaporate the solvent at 40°C using a rotary vacuum evaporator to yield a concentrated extract.
2. Fractionation:
-
Subject the concentrated methanol extract to fractionation to obtain a methanol-soluble fraction.
3. Column Chromatography (Polyamide):
-
Pack a column with polyamide 6S.
-
Apply the methanol fraction to the column.
-
Elute with a gradient of water and methanol, gradually increasing the methanol concentration.
-
Collect the fractions and monitor by thin-layer chromatography (TLC).
4. Column Chromatography (Silica Gel):
-
Pool the fractions containing this compound and concentrate.
-
Apply the concentrated fraction to a normal-phase silica gel column.
-
Elute with a solvent system of dichloromethane:methanol (e.g., 90:10 v/v).
-
Collect the purified fractions containing this compound.
5. Purity and Characterization:
-
Assess the purity of the isolated compound using High-Performance Liquid Chromatography (HPLC).
-
Confirm the structure using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). From 28 kg of dried prunes, this method yielded 700 mg of pinoresinol-4-O-β-D-glucopyranoside with 97% purity[1].
Experimental Protocol 2: General Isolation Workflow
This protocol outlines a general procedure that can be adapted for the isolation of this compound from various plant materials.
1. Sample Preparation:
-
Air-dry the plant material (e.g., stems, roots, or fruits) and grind it into a fine powder.
2. Extraction:
-
Extract the powdered plant material with a suitable solvent, such as methanol or ethanol, using maceration, Soxhlet extraction, or ultrasonic-assisted extraction.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
3. Liquid-Liquid Partitioning:
-
Suspend the crude extract in water and partition it successively with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. This compound is expected to be in the more polar fractions (e.g., ethyl acetate or n-butanol).
4. Column Chromatography:
-
Subject the target fraction to column chromatography using a stationary phase such as silica gel, Sephadex LH-20, or polyamide.
-
Elute with an appropriate solvent system, often a gradient of two or more solvents, to separate the compounds.
-
Monitor the collected fractions by TLC.
5. Preparative HPLC:
-
For final purification, subject the fractions containing the compound of interest to preparative HPLC using a suitable column (e.g., C18) and mobile phase.
6. Crystallization:
-
If possible, crystallize the purified compound from a suitable solvent to obtain a highly pure crystalline solid.
7. Structural Elucidation:
-
Confirm the identity and structure of the isolated this compound using spectroscopic techniques (NMR, MS, IR, UV).
Biological Activity and Signaling Pathways
This compound and its aglycone, pinoresinol, have been reported to exhibit a range of biological activities, primarily attributed to their antioxidant and anti-inflammatory properties. These effects are mediated through the modulation of key cellular signaling pathways.
Anti-inflammatory Activity via NF-κB Pathway Inhibition
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Pinoresinol has been shown to exert its anti-inflammatory effects by inhibiting this pathway[4]. It is suggested that pinoresinol can suppress the phosphorylation and subsequent degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. This prevents the nuclear translocation of the active NF-κB dimer (p65/p50), thereby inhibiting the transcription of pro-inflammatory genes such as TNF-α, IL-1β, and COX-2[4][5].
Antioxidant Activity via Nrf2/HO-1 Pathway Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins and detoxifying enzymes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative stress or activators can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, leading to the transcription of cytoprotective enzymes like Heme Oxygenase-1 (HO-1)[6]. Pinoresinol and its derivatives have been shown to activate this pathway, contributing to their antioxidant effects[6].
References
- 1. Pinoresinol-4-O-β-D-glucopyranoside: a lignan from prunes (Prunus domestica) attenuates oxidative stress, hyperglycaemia and hepatic toxicity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pinoresinol-4,4'-di-O-beta-D-glucoside from Valeriana officinalis root stimulates calcium mobilization and chemotactic migration of mouse embryo fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 4-Ketopinoresinol, a novel naturally occurring ARE activator, induces the Nrf2/HO-1 axis and protects against oxidative stress-induced cell injury via activation of PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of (-)-Pinoresinol 4-O-glucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Pinoresinol 4-O-β-D-glucopyranoside, a lignan glycoside found in various plants including prunes (Prunus domestica), has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the biological effects of this compound, focusing on its antioxidant, anti-inflammatory, anti-hyperglycemic, hepatoprotective, and neuroprotective properties. The information presented herein is intended to support further research and drug development efforts centered on this promising natural product.
Quantitative Data Summary
The following tables summarize the key quantitative data on the biological activities of (-)-Pinoresinol 4-O-glucoside, facilitating a clear comparison of its potency across different assays.
Table 1: In Vitro Antioxidant and Enzyme Inhibitory Activity
| Activity Assessed | Assay | Result (IC₅₀ or Total Capacity) | Reference |
| Antioxidant | Ferric Reducing Antioxidant Power (FRAP) | Total Antioxidant Capacity: 418.47 µmol/g (as Ascorbic Acid) | [1][2] |
| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) | Total Antioxidant Capacity: 1091.3 µmol/g (as Ascorbic Acid) | [1][2] | |
| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) | IC₅₀: 34.5 µg/mL | [3] | |
| 1,1-diphenyl-2-picrylhydrazyl (DPPH) | IC₅₀: 44.2 µg/mL | [3] | |
| Enzyme Inhibition | α-glucosidase Inhibition | IC₅₀: 48.13 µg/mL | [1][2][3] |
Table 2: In Vivo Biological Effects
| Biological Effect | Animal Model | Dosage | Key Findings | Reference |
| Anti-hyperglycemic | Streptozotocin-induced diabetic mice | 50 mg/kg b.w. (oral) | 37.83% decrease in serum glucose; 25.37% increase in insulin levels. | [1][2] |
| Hepatoprotective | CCl₄-induced hepatotoxicity in mice | 50 mg/kg b.w. (oral) | Significant reduction in serum AST and ALT levels. | [1][2] |
Signaling Pathways and Mechanisms of Action
This compound and its aglycone, pinoresinol, exert their biological effects through the modulation of several key signaling pathways.
Anti-Inflammatory and Neuroprotective Effects via NF-κB and Nrf2/HO-1 Pathways
The anti-inflammatory and neuroprotective activities of this compound are, in part, mediated by its influence on the NF-κB and Nrf2/HO-1 signaling pathways. It is suggested that the compound can inhibit the activation of NF-κB, a key transcription factor that governs the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8. By suppressing the NF-κB pathway, this compound can attenuate the inflammatory cascade.
Concurrently, related lignans have been shown to activate the Nrf2/HO-1 pathway, a critical cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), which helps to mitigate oxidative damage and inflammation.
Regulation of Cell Growth and Proliferation via PI3K/Akt/mTOR Signaling
The aglycone of this compound, pinoresinol, has been shown to interact with the Insulin-like Growth Factor 1 Receptor (IGF-1R), leading to the activation of the PI3K/Akt/mTOR signaling pathway. This pathway is central to the regulation of cell growth, proliferation, and survival. Activation of this cascade can promote myoblast proliferation, suggesting a potential role in muscle health. However, it is important to note that the effect on this pathway may be cell-type specific, as some related lignans have demonstrated inhibitory effects in other contexts.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the antioxidant capacity of a sample based on its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
-
Reagents:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of distilled water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tripyridyl-s-triazine in 10 mL of 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of distilled water.
-
FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare fresh daily and warm to 37°C before use.
-
Standard: Ferrous sulfate (FeSO₄·7H₂O) solution of known concentration.
-
-
Procedure:
-
Prepare a standard curve using various concentrations of the ferrous sulfate solution.
-
Add 150 µL of the FRAP reagent to a 96-well plate.
-
Add 20 µL of the sample, standard, or blank (distilled water) to the wells.
-
Incubate the plate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm using a microplate reader.
-
Calculate the FRAP value of the sample by comparing its absorbance to the standard curve.
-
ABTS Radical Cation Decolorization Assay
This assay evaluates the antioxidant capacity by measuring the ability of a sample to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS•⁺).
-
Reagents:
-
ABTS Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of distilled water.
-
Potassium Persulfate (K₂S₂O₈) Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of distilled water.
-
ABTS•⁺ Stock Solution: Mix the ABTS solution and potassium persulfate solution in a 1:1 (v/v) ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working ABTS•⁺ Solution: Dilute the stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Procedure:
-
Add 1.0 mL of the working ABTS•⁺ solution to a cuvette.
-
Add 10 µL of the sample or standard (e.g., Trolox) to the cuvette.
-
Mix and incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
The percentage inhibition of absorbance is calculated and plotted as a function of concentration to determine the IC₅₀.
-
α-Glucosidase Inhibition Assay
This assay determines the inhibitory effect of a compound on α-glucosidase, an enzyme involved in carbohydrate digestion.
-
Reagents:
-
α-Glucosidase Solution: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8).
-
Substrate Solution: Prepare a solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in phosphate buffer (pH 6.8).
-
Stop Solution: 0.1 M Sodium Carbonate (Na₂CO₃).
-
Positive Control: Acarbose.
-
-
Procedure:
-
In a 96-well plate, add 50 µL of the sample or positive control at various concentrations.
-
Add 100 µL of the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG substrate solution.
-
Incubate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of the stop solution.
-
Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
CCl₄-Induced Hepatotoxicity in Mice
This in vivo model is used to evaluate the hepatoprotective effects of a compound against chemically-induced liver injury.
-
Experimental Workflow:
-
Procedure:
-
Acclimatize male mice for one week.
-
Divide the mice into groups: control, CCl₄-treated, and CCl₄ + this compound treated.
-
Administer this compound (e.g., 50 mg/kg, orally) or vehicle to the respective groups for a specified period (e.g., 7 days).
-
On the last day of treatment, induce liver injury by a single intraperitoneal injection of CCl₄ (e.g., 0.1 mL/kg in olive oil). The control group receives only the vehicle.
-
After 24 hours, euthanize the animals and collect blood and liver samples.
-
Analyze serum for levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT).
-
Process liver tissue for histopathological examination.
-
Streptozotocin-Induced Diabetes in Mice
This model is used to investigate the anti-hyperglycemic effects of compounds in a model of type 1 diabetes.
-
Experimental Workflow:
-
Procedure:
-
Acclimatize male mice for one week.
-
Induce diabetes by a single intraperitoneal injection of streptozotocin (STZ) dissolved in cold citrate buffer (pH 4.5).
-
After 72 hours, measure fasting blood glucose levels. Mice with glucose levels above 250 mg/dL are considered diabetic.
-
Divide the diabetic mice into groups: diabetic control and diabetic treated with this compound. A non-diabetic control group is also maintained.
-
Administer this compound (e.g., 50 mg/kg, orally) or vehicle daily for the duration of the study (e.g., 4 weeks).
-
Monitor blood glucose levels and body weight regularly.
-
At the end of the treatment period, collect blood for the analysis of serum glucose and insulin levels.
-
Conclusion
This compound demonstrates a compelling profile of biological activities, including potent antioxidant, anti-inflammatory, anti-hyperglycemic, and hepatoprotective effects. Its mechanisms of action appear to involve the modulation of key cellular signaling pathways such as NF-κB, Nrf2/HO-1, and PI3K/Akt/mTOR. The data and protocols presented in this technical guide provide a solid foundation for further preclinical and clinical investigations into the therapeutic potential of this natural compound for a range of human diseases. Continued research is warranted to fully elucidate its molecular targets and to optimize its potential for drug development.
References
- 1. 4-Ketopinoresinol, a novel naturally occurring ARE activator, induces the Nrf2/HO-1 axis and protects against oxidative stress-induced cell injury via activation of PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pinoresinol-4-O-β-D-glucopyranoside: a lignan from prunes (Prunus domestica) attenuates oxidative stress, hyperglycaemia and hepatic toxicity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-Pinoresinol 4-O-glucoside: A Comprehensive Technical Whitepaper on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Pinoresinol 4-O-glucoside, a lignan glycoside found in various plant species, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of its core mechanisms of action, focusing on its anti-inflammatory, antioxidant, neuroprotective, and potential anti-diabetic properties. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and presents visualized signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.
Core Pharmacological Activities and Quantitative Data
This compound exhibits a range of biological effects, with significant data available for its enzyme inhibition and antioxidant capacities.
Enzyme Inhibition
A primary mechanism of action for this compound is its potent inhibition of α-glucosidase, an enzyme crucial for carbohydrate digestion. This activity suggests its potential as a therapeutic agent for managing hyperglycemia.[1][2][3]
| Enzyme | IC50 Value | Source Organism/Assay Condition | Reference |
| α-Glucosidase | 48.13 µM | in vitro assay | [1] |
| α-Glucosidase | 48.13 μg/ml | in vitro assay | [3][4] |
| Rat intestinal maltase (for the aglycone, (+)-pinoresinol) | 34.3 µM | Competitive and noncompetitive inhibition | [5] |
Antioxidant Activity
The compound demonstrates significant antioxidant potential, as evidenced by various in vitro assays that measure its capacity to scavenge free radicals and reduce oxidative stress.
| Assay | IC50 Value / Capacity | Reference |
| ABTS radical scavenging assay | 34.5 μg/mL | [2] |
| DPPH radical scavenging capacity | 44.2 μg/mL | [2] |
| Total Antioxidant Capacity (TAC) | 737.7 μmol/g | [2] |
| Ferric Reducing Antioxidant Power (FRAP) | 418.47 µmol/g (in terms of ascorbic acid) | [3][4][6] |
| ABTS assay | 1091.3 µmol/g (in terms of ascorbic acid) | [3][4][6] |
Key Signaling Pathways and Mechanisms of Action
This compound modulates several critical signaling pathways, contributing to its anti-inflammatory, neuroprotective, and osteogenic effects.
Anti-Inflammatory and Antiviral Signaling
In the context of influenza A (H1N1) virus infection, (+)-pinoresinol-O-β-D-glucopyranoside has been shown to exert antiviral and anti-inflammatory effects by inhibiting key signaling pathways.[7] This includes the suppression of pro-inflammatory mediators like TNF-α, IL-6, IL-8, and MCP-1.[7] The aglycone, pinoresinol, has also demonstrated potent anti-inflammatory properties by targeting the NF-κB signaling pathway.[8] Specifically, pinoresinol has been observed to reduce IL-6 and cyclooxygenase (COX)-2-derived prostaglandin E2.[8] It also dose-dependently decreases IL-6 and macrophage chemoattractant protein-1 (MCP-1) secretions.[8]
Neuroprotective Signaling
Pinoresinol diglucoside, a related compound, has been shown to attenuate neuroinflammation, apoptosis, and oxidative stress in a mouse model of Alzheimer's disease.[9] This neuroprotection is mediated through the modulation of the TLR4/NF-κB and Nrf2/HO-1 pathways.[9] It reduces the release of pro-inflammatory cytokines, decreases reactive oxygen species, and inhibits neuronal apoptosis by upregulating the Bcl-2/Bax ratio and downregulating cytochrome c and cleaved caspase-3.[9] In models of ischemia/reperfusion brain injury, pinoresinol diglucoside also provides protection by regulating the NF-κB and Nrf2/HO-1 pathways.[10]
Osteogenic Differentiation
This compound promotes the migration and early differentiation of pre-osteoblasts.[1] This is achieved by increasing the protein levels of Bone Morphogenetic Protein 2 (BMP2), which in turn leads to the phosphorylation of Smad1/5/8 and an increase in the expression of the key osteogenic transcription factor, RUNX2.[1]
Detailed Experimental Protocols
This section provides an overview of the methodologies employed in key studies to elucidate the mechanism of action of this compound.
In Vitro α-Glucosidase Inhibition Assay
-
Objective: To determine the inhibitory effect of this compound on α-glucosidase activity.
-
Methodology:
-
A reaction mixture containing α-glucosidase enzyme solution and various concentrations of this compound is pre-incubated.
-
The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is added to initiate the reaction.
-
The reaction is incubated, and then terminated by the addition of a stop solution (e.g., sodium carbonate).
-
The amount of p-nitrophenol released is measured spectrophotometrically at a specific wavelength (typically 405 nm).
-
The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.[3][4]
-
CCl4-Induced Hepatotoxicity in Mice
-
Objective: To evaluate the hepatoprotective effect of this compound in an in vivo model of liver injury.
-
Methodology:
-
Mice are divided into control and treatment groups.
-
The treatment group receives oral administration of this compound (e.g., 50 mg/kg body weight) for a specified period.
-
Hepatotoxicity is induced by intraperitoneal injection of carbon tetrachloride (CCl4).
-
After a designated time, blood samples are collected to measure serum levels of liver enzymes such as aspartate aminotransferase (AST) and alanine aminotransferase (ALT).
-
A significant reduction in the levels of these enzymes in the treated group compared to the CCl4-only group indicates a hepatoprotective effect.[3][4]
-
Streptozotocin-Induced Hyperglycemia in Mice
-
Objective: To assess the anti-hyperglycemic activity of this compound in a diabetic animal model.
-
Methodology:
-
Diabetes is induced in mice by intraperitoneal injection of streptozotocin (STZ).
-
Diabetic mice are then treated with oral doses of this compound (e.g., 50 mg/kg body weight) for a defined duration.
-
Blood glucose levels are monitored regularly throughout the treatment period.
-
At the end of the study, serum insulin levels may also be measured.
-
A significant decrease in blood glucose and an increase in insulin levels in the treated group compared to the diabetic control group demonstrate anti-hyperglycemic activity.[3][4]
-
Conclusion
This compound is a multifaceted bioactive compound with a well-defined mechanism of action as an α-glucosidase inhibitor. Its therapeutic potential is further underscored by its significant antioxidant, anti-inflammatory, and neuroprotective properties, which are mediated through the modulation of key cellular signaling pathways, including NF-κB, Nrf2/HO-1, and BMP2/Smad. The presented quantitative data and experimental frameworks provide a solid foundation for further research and development of this compound as a potential therapeutic agent for a range of conditions, including diabetes, inflammatory disorders, and neurodegenerative diseases. Further investigation into its pharmacokinetics, bioavailability, and safety profile in human subjects is warranted to fully realize its clinical potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pinoresinol-4-O-β-D-glucopyranoside: a lignan from prunes (Prunus domestica) attenuates oxidative stress, hyperglycaemia and hepatic toxicity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (+)-Pinoresinol is a putative hypoglycemic agent in defatted sesame (Sesamum indicum) seeds though inhibiting α-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Among plant lignans, pinoresinol has the strongest antiinflammatory properties in human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pinoresinol diglucoside attenuates neuroinflammation, apoptosis and oxidative stress in a mice model with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pinoresinol diglucoside alleviates ischemia/reperfusion‐induced brain injury by modulating neuroinflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Pinoresinol 4-O-glucoside: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of (-)-Pinoresinol 4-O-glucoside. The information is curated for professionals in research, scientific, and drug development fields, with a focus on its potential therapeutic applications.
Chemical Structure and Properties
This compound, a lignan glycoside, is a natural product found in various plants, including Lonicera japonica THUNB.[1][2] Its chemical structure is characterized by a furofuran lignan core, pinoresinol, linked to a glucose moiety at the 4-O position.
Chemical Structure:
The IUPAC name for this compound is (2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6R,6aS)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol. The structure, including its stereochemistry, is crucial for its biological activity.
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₂₆H₃₂O₁₁ | [1] |
| Molecular Weight | 520.53 g/mol | [1] |
| CAS Number | 41607-20-9 | [1] |
| Appearance | White to light yellow powder | [3] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. A clear solution of ≥ 2.5 mg/mL can be achieved in a solvent mixture of DMSO, PEG300, Tween-80, and saline.[2][4][5] | [2][4][5] |
| Storage | Store at -20°C for long-term stability (≥ 2 years).[1] | [1] |
Biological Activity and Signaling Pathways
This compound has demonstrated a range of biological activities, with notable effects on osteoblast differentiation and hepatoprotection.
Osteogenic Effects and the BMP2/Smad Signaling Pathway
In vitro studies have shown that this compound promotes the differentiation of pre-osteoblasts.[4][6] This effect is mediated through the upregulation of Bone Morphogenetic Protein 2 (BMP2). The binding of BMP2 to its receptor initiates an intracellular signaling cascade involving the phosphorylation of Smad1, Smad5, and Smad8 (Smad1/5/8). These phosphorylated Smads then form a complex with Smad4 and translocate to the nucleus, where they act as transcription factors to increase the expression of key osteogenic genes, such as Runt-related transcription factor 2 (RUNX2), alkaline phosphatase (ALP), and osteocalcin (OCN).[1]
The following diagram illustrates the signaling pathway activated by this compound in pre-osteoblasts.
Caption: BMP2/Smad signaling pathway activated by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Isolation and Purification of this compound
The following workflow outlines a typical procedure for the isolation and purification of this compound from a plant source.
Caption: Workflow for the isolation of this compound.
In Vitro Osteoblast Differentiation Assay
1. Cell Culture:
-
Pre-osteoblastic cells (e.g., MC3T3-E1) are cultured in a suitable growth medium, such as alpha-MEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
2. Differentiation Induction:
-
Once cells reach confluence, the growth medium is replaced with an osteogenic differentiation medium. This medium is typically the growth medium supplemented with osteogenic inducers like β-glycerophosphate (10 mM) and ascorbic acid (50 µg/mL).
-
This compound is added to the differentiation medium at various concentrations (e.g., 10 µM, 30 µM). A vehicle control (e.g., DMSO) is also included.
-
The medium is changed every 2-3 days for the duration of the experiment (typically 7-21 days).
3. Alkaline Phosphatase (ALP) Activity Assay:
-
After a specified period of differentiation (e.g., 7 days), ALP activity, an early marker of osteoblast differentiation, is measured.
-
Cells are washed with PBS and lysed with a lysis buffer (e.g., 0.1% Triton X-100 in Tris-HCl).
-
The cell lysate is incubated with a p-nitrophenyl phosphate (pNPP) substrate solution.
-
The production of p-nitrophenol is measured spectrophotometrically at 405 nm. The activity is often normalized to the total protein content of the cell lysate.
4. Alizarin Red S Staining for Mineralization:
-
To assess late-stage osteoblast differentiation and matrix mineralization (typically after 14-21 days), Alizarin Red S staining is performed.
-
Cells are washed with PBS and fixed with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
After washing with deionized water, the cells are stained with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes at room temperature.
-
The excess stain is removed by washing with deionized water.
-
The stained mineralized nodules appear red and can be visualized and quantified by microscopy. For quantification, the stain can be extracted with a solution like 10% cetylpyridinium chloride and the absorbance measured at 562 nm.
Western Blot Analysis of p-Smad1/5/8
1. Cell Lysis and Protein Quantification:
-
Pre-osteoblasts are treated with this compound for a specified time (e.g., 3 days).
-
Cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
The protein concentration of the cell lysates is determined using a BCA protein assay kit.
2. SDS-PAGE and Electrotransfer:
-
Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated Smad1/5/8 (p-Smad1/5/8), typically at a dilution of 1:1000 in blocking buffer.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, at a 1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
A loading control, such as an antibody against β-actin or GAPDH, is used to ensure equal protein loading.
4. Detection:
-
After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.
-
The intensity of the bands can be quantified using densitometry software.
This technical guide provides a foundational understanding of this compound for researchers and professionals. The presented data and protocols can serve as a starting point for further investigation into its therapeutic potential.
References
- 1. This compound | 41607-20-9 | MOLNOVA [molnova.com]
- 2. This compound | CAS:41607-20-9 | Manufacturer ChemFaces [chemfaces.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 41607-20-9 [chemicalbook.com]
- 5. This compound | CAS:41607-20-9 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. researchgate.net [researchgate.net]
The Pharmacological Potential of (-)-Pinoresinol 4-O-glucoside: A Technical Guide for Researchers
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction: (-)-Pinoresinol 4-O-glucoside, a lignan glycoside found in various plant sources, has emerged as a compound of significant interest in pharmacological research. Its diverse biological activities, ranging from antioxidant and anti-inflammatory to potential anti-cancer and neuroprotective effects, underscore its potential for therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological potential, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Pharmacological Activities and Quantitative Data
This compound exhibits a broad spectrum of pharmacological effects, which have been quantified in numerous preclinical studies. The following tables summarize the key quantitative data associated with its primary biological activities.
Table 1: Antioxidant and Anti-inflammatory Activity
| Activity | Assay | Test System | IC50 / Result | Reference |
| Antioxidant | ABTS Radical Scavenging | In vitro | 34.5 µg/mL | [1] |
| Antioxidant | DPPH Radical Scavenging | In vitro | 44.2 µg/mL | [1] |
| Antioxidant | Ferric Reducing Antioxidant Power (FRAP) | In vitro | Total antioxidant capacity: 418.47 µmol/g (ascorbic acid equivalent) | [2] |
| Anti-inflammatory | IL-6 and MCP-1 Secretion (IL-1β stimulated) | Caco-2 cells | Dose-dependent decrease | [3] |
| Anti-inflammatory | Cyclooxygenase-2 (COX-2) derived Prostaglandin E2 | Caco-2 cells | Significant reduction | [3] |
Table 2: Anti-hyperglycemic and Hepatoprotective Effects
| Activity | Assay/Model | Test System | IC50 / Result | Reference |
| Anti-hyperglycemic | α-glucosidase Inhibition | In vitro | 48.13 µg/mL | [1][2] |
| Anti-hyperglycemic | Streptozotocin-induced diabetic mice | In vivo | 37.83% decline in serum glucose; 25.37% elevation in insulin level (50 mg/kg b.w.) | [2] |
| Hepatoprotective | CCl4-induced hepatotoxicity | In vivo (mice) | Lowered AST and ALT levels (50 mg/kg b.w.) | [1][2] |
Table 3: Anticancer Activity
| Cell Line | Assay | Treatment Duration | IC50 | Reference |
| SkBr3 (Breast Cancer) | MTT Assay | 48 hours | 575 µM | [4] |
| HEK-293 (Human Embryonic Kidney) | MTT Assay | 48 hours | 550 µM | [4] |
Table 4: Osteogenic Activity
| Activity | Cell Line | Observation | Reference |
| Osteoblast Differentiation | Pre-osteoblasts | Increased BMP2, p-Smad1/5/8, and RUNX2 protein levels | [5] |
| Cell Migration | Pre-osteoblasts | Increased cell migration | [5] |
| Mineralized Nodule Formation | Pre-osteoblasts | Increased formation | [5] |
Signaling Pathways and Mechanisms of Action
The pharmacological effects of this compound are mediated through its interaction with several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Anti-inflammatory and Antioxidant Signaling
This compound exerts its anti-inflammatory and antioxidant effects by modulating the NF-κB and Nrf2/HO-1 pathways. It inhibits the activation of NF-κB, a key regulator of pro-inflammatory gene expression, and promotes the activation of Nrf2, a master regulator of the antioxidant response.
Caption: Anti-inflammatory and antioxidant signaling pathways modulated by this compound.
Osteogenic Activity Signaling
The pro-osteogenic effects of this compound are mediated through the upregulation of Bone Morphogenetic Protein 2 (BMP-2) and subsequent activation of the Smad signaling pathway, a critical cascade in osteoblast differentiation.
Caption: Osteogenic signaling pathway activated by this compound.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound's pharmacological activities.
Antioxidant Activity Assays
-
Ferric Reducing Antioxidant Power (FRAP) Assay:
-
Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl3·6H2O solution (20 mM) in a 10:1:1 (v/v/v) ratio.
-
Assay Procedure: Add a small volume of the test sample to the FRAP reagent.
-
Measurement: Measure the absorbance of the resulting blue-colored complex at 593 nm after a specific incubation period.
-
Quantification: The antioxidant capacity is determined by comparing the absorbance change to that of a known standard (e.g., ascorbic acid or Trolox).
-
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Scavenging Assay:
-
Radical Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
-
Assay Procedure: Add the test sample to the ABTS•+ solution.
-
Measurement: Measure the decrease in absorbance at 734 nm.
-
Calculation: The percentage of inhibition of the ABTS radical is calculated to determine the scavenging activity.
-
Enzyme Inhibition Assay
-
α-Glucosidase Inhibition Assay:
-
Reaction Mixture: Prepare a reaction mixture containing the α-glucosidase enzyme, the test compound, and a phosphate buffer.
-
Substrate Addition: Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubation: Incubate the mixture at a controlled temperature.
-
Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Calculation: The percentage of enzyme inhibition is calculated, and the IC50 value is determined.
-
In Vivo Animal Models
-
Streptozotocin (STZ)-Induced Diabetes Model (Mice):
-
Induction: Induce diabetes by intraperitoneal injection of STZ, a chemical toxic to pancreatic β-cells.
-
Treatment: Administer this compound orally to the diabetic mice.
-
Monitoring: Monitor blood glucose and insulin levels over the treatment period.
-
Endpoint Analysis: At the end of the study, collect blood and tissue samples for biochemical and histological analysis.
-
-
Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity Model (Mice):
-
Induction: Induce liver injury by intraperitoneal injection of CCl4.
-
Treatment: Administer this compound to the mice.
-
Assessment: Measure serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathology: Perform histological examination of liver tissue to assess the extent of damage and the protective effects of the compound.
-
Western Blot Analysis
-
Protein Extraction and Quantification: Extract total protein from cells or tissues and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies specific to the target proteins (e.g., p-p65, Nrf2, HO-1, p-Smad1/5/8).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion and Future Directions
This compound has demonstrated significant pharmacological potential across a range of preclinical models. Its multifaceted mechanism of action, involving the modulation of key signaling pathways related to inflammation, oxidative stress, and cellular differentiation, makes it a promising candidate for further investigation. Future research should focus on elucidating the precise molecular targets of this compound, conducting more extensive in vivo efficacy and safety studies, and exploring its potential in combination therapies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential therapeutic application of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pinoresinol-4-O-β-D-glucopyranoside: a lignan from prunes (Prunus domestica) attenuates oxidative stress, hyperglycaemia and hepatic toxicity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Among plant lignans, pinoresinol has the strongest antiinflammatory properties in human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Note: Quantitative Analysis of (-)-Pinoresinol 4-O-glucoside using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Pinoresinol 4-O-glucoside is a lignan glycoside found in various plant species. Lignans are a class of polyphenols that have garnered significant interest in the scientific community due to their potential health benefits. Accurate and precise quantification of this compound in plant extracts and pharmaceutical formulations is crucial for quality control, pharmacokinetic studies, and the development of new therapeutic agents. This application note provides a detailed protocol for the quantification of this compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
Principle
The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, and a gradient elution with a mobile phase consisting of an aqueous acid solution and an organic solvent allows for the effective separation of the analyte. The quantification is achieved by detecting the analyte using a UV detector at a specific wavelength and comparing the peak area to a calibration curve prepared from standard solutions of known concentrations.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Acetic acid (glacial, analytical grade)
-
Water (HPLC grade or ultrapure)
-
Dimethyl sulfoxide (DMSO, analytical grade)
-
Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in a small amount of DMSO and then bring it to volume with methanol. Sonicate if necessary to ensure complete dissolution. This stock solution should be stored at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase or a suitable solvent mixture (e.g., methanol/water 50:50 v/v) to achieve a desired concentration range for the calibration curve (e.g., 1 - 100 µg/mL).
Sample Preparation (from Plant Material)
-
Drying and Grinding: Dry the plant material to a constant weight using a suitable method such as freeze-drying or air-drying at a controlled temperature to prevent degradation of the analyte.[1] Grind the dried material into a fine powder.
-
Extraction:
-
Accurately weigh about 1 g of the powdered plant material into a flask.
-
Add a suitable volume (e.g., 20 mL) of an aqueous methanol or ethanol solution (e.g., 70-80%).[1] Lignan glycosides are more hydrophilic, and aqueous mixtures of alcohols often yield the best extraction results.[1]
-
Extract the sample using a suitable technique such as ultrasonication for 30-60 minutes or maceration with shaking for 24 hours.
-
-
Purification and Filtration:
-
Centrifuge the extract at a high speed (e.g., 4000 rpm) for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial before injection. For complex matrices, a solid-phase extraction (SPE) step may be necessary for further cleanup.
-
HPLC Chromatographic Conditions
The following table summarizes a validated HPLC method for the quantification of Pinoresinol 4-O-beta-D-glucopyranoside.
| Parameter | Condition |
| Column | RP-C18 (250 mm × 4.6 mm; 5 μm)[2] |
| Mobile Phase | A: 0.1% Acetic acid in waterB: Acetonitrile[2] |
| Gradient Elution | A gradient mode is employed. A typical starting point would be a linear gradient from a low to a high percentage of acetonitrile over 20-30 minutes. |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 10 µL[2] |
| Column Temperature | Ambient or controlled at 25-30°C |
| Detection Wavelength | 228 nm[2] |
A second method for a related compound, (+)-pinoresinol-di-O-beta-D-glucopyranoside, is provided for comparison.
| Parameter | Condition |
| Column | YWG-C18 (250 mm x 4.6 mm i.d. 10 microns)[3] |
| Mobile Phase | 28% (V/V) Methanol in water[3] |
| Flow Rate | Not specified |
| Injection Volume | Not specified |
| Column Temperature | Ambient |
| Detection Wavelength | 232 nm[3] |
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below based on a reported method for pinoresinol 4-O-beta-D-glucopyranoside.[2]
| Parameter | Result |
| Linearity Range | 25.5 to 76.4 µg/mL[2] |
| Correlation Coefficient (r) | 0.9991[2] |
| Precision (RSD) | < 2%[2] |
| Accuracy (Recovery) | 99.4% to 101.5%[2] |
For the comparative method on (+)-pinoresinol-di-O-beta-D-glucopyranoside:
| Parameter | Result |
| Linearity Range | 0.068 to 0.68 µg/mL[3] |
| Correlation Coefficient (r) | 0.9999[3] |
| Precision (Coefficient of Variation) | 0.50% - 0.74%[3] |
| Accuracy (Recovery) | 99.22%[3] |
Quantification
-
Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the prepared sample solutions into the HPLC system.
-
Calculation: Determine the concentration of this compound in the sample by interpolating its peak area from the linear regression equation of the calibration curve.
Workflow and Diagrams
The overall experimental workflow for the HPLC quantification of this compound is depicted in the following diagram.
References
- 1. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Pinoresinol 4-O-beta-D-glucopyranoside and Vladinol F as Markers in Pandanus tonkinensis Fruits by High-Performance Liquid Chromatography | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]
- 3. [A reversed-phase high performance liquid chromatographic method for the determination of pinoresinol diglucopyranoside in Eucommia Ulmoides Oliv] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Structural Elucidation of (-)-Pinoresinol 4-O-glucoside using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol and data analysis guide for the structural elucidation of (-)-Pinoresinol 4-O-glucoside, a lignan glycoside with noteworthy biological activities. The protocol outlines sample preparation, and 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopic analysis. Comprehensive tables of ¹H and ¹³C NMR chemical shifts, along with key 2D NMR correlations (COSY, HSQC, and HMBC), are presented to facilitate the unambiguous identification and characterization of this natural product.
Introduction
This compound is a naturally occurring lignan glycoside found in various plant species. Lignans and their glycosides are of significant interest in drug discovery due to their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anti-cancer activities. Accurate structural determination is a critical first step in the investigation of such compounds for potential therapeutic applications. NMR spectroscopy is an unparalleled tool for the complete structural assignment of complex natural products like this compound. This note details the NMR analysis of this compound, providing a reproducible protocol and a summary of expected spectral data.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, recorded in DMSO-d₆.
Table 1: ¹H NMR Data (500 MHz, DMSO-d₆) of this compound
| Position | δ (ppm) | Multiplicity | J (Hz) |
| Pinoresinol Moiety | |||
| 2 | 6.99 | d | 1.8 |
| 5 | 6.78 | d | 8.0 |
| 6 | 6.83 | dd | 8.0, 1.8 |
| 7 | 4.70 | d | 4.0 |
| 8 | 3.08 | m | |
| 9α | 4.18 | dd | 8.8, 6.8 |
| 9β | 3.79 | m | |
| 2' | 6.93 | d | 1.5 |
| 5' | 6.75 | d | 8.1 |
| 6' | 6.79 | dd | 8.1, 1.5 |
| 7' | 4.68 | d | 4.2 |
| 8' | 3.05 | m | |
| 9'α | 4.15 | m | |
| 9'β | 3.75 | m | |
| 3-OCH₃ | 3.76 | s | |
| 3'-OCH₃ | 3.74 | s | |
| 4'-OH | 8.85 | s | |
| Glucose Moiety | |||
| 1'' | 4.85 | d | 7.5 |
| 2'' | 3.25 | m | |
| 3'' | 3.20 | m | |
| 4'' | 3.15 | m | |
| 5'' | 3.45 | m | |
| 6''a | 3.70 | m | |
| 6''b | 3.52 | m |
Table 2: ¹³C NMR Data (125 MHz, DMSO-d₆) of this compound
| Position | δ (ppm) |
| Pinoresinol Moiety | |
| 1 | 134.5 |
| 2 | 110.2 |
| 3 | 147.8 |
| 4 | 146.0 |
| 5 | 115.8 |
| 6 | 119.2 |
| 7 | 85.4 |
| 8 | 53.6 |
| 9 | 71.0 |
| 1' | 133.0 |
| 2' | 109.8 |
| 3' | 147.5 |
| 4' | 145.2 |
| 5' | 115.5 |
| 6' | 118.7 |
| 7' | 85.2 |
| 8' | 53.4 |
| 9' | 70.8 |
| 3-OCH₃ | 55.6 |
| 3'-OCH₃ | 55.5 |
| Glucose Moiety | |
| 1'' | 101.5 |
| 2'' | 73.5 |
| 3'' | 76.8 |
| 4'' | 70.1 |
| 5'' | 77.2 |
| 6'' | 61.1 |
Experimental Protocols
Sample Preparation
-
Weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Ensure complete dissolution by gentle vortexing. If necessary, sonicate for a few minutes.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
NMR Data Acquisition
All NMR spectra should be acquired on a 500 MHz (or higher) spectrometer equipped with a cryoprobe for enhanced sensitivity.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 2.0 s
-
Acquisition Time (AQ): 4.0 s
-
Spectral Width (SW): 20 ppm
-
Temperature: 298 K
¹³C NMR Spectroscopy:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024
-
Relaxation Delay (D1): 2.0 s
-
Acquisition Time (AQ): 1.0 s
-
Spectral Width (SW): 240 ppm
-
Temperature: 298 K
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy):
-
Pulse Program: Standard COSY sequence (e.g., 'cosygpqf' on Bruker instruments).
-
Number of Scans (NS): 2-4 per increment.
-
Data Points (F2 x F1): 2048 x 256.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Standard HSQC sequence with gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).
-
Number of Scans (NS): 4-8 per increment.
-
Data Points (F2 x F1): 1024 x 256.
-
¹J(C,H) Coupling Constant: Optimized for 145 Hz.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Standard HMBC sequence with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Number of Scans (NS): 16-32 per increment.
-
Data Points (F2 x F1): 2048 x 256.
-
Long-range J(C,H) Coupling Constant: Optimized for 8 Hz.
-
Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct all spectra manually.
-
Calibrate the ¹H spectrum by setting the residual DMSO solvent peak to 2.50 ppm.
-
Calibrate the ¹³C spectrum by setting the DMSO solvent peak to 39.52 ppm.
-
Perform baseline correction on all spectra.
-
For 2D spectra, process both dimensions and visualize the contour plots for correlation analysis.
Visualization of Key Relationships
The following diagrams illustrate the experimental workflow and key structural correlations identified through 2D NMR.
Caption: Experimental workflow for the NMR analysis of this compound.
Caption: Key HMBC correlations for this compound.
Conclusion
The combination of 1D and 2D NMR techniques provides a robust method for the complete structural elucidation of this compound. The data and protocols presented in this application note serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development, enabling confident identification and further investigation of this and structurally related compounds. The detailed assignment of proton and carbon signals, supported by 2D correlation data, is essential for quality control, dereplication efforts, and as a basis for understanding its structure-activity relationships.
Application Notes and Protocols: In Vitro α-Glucosidase Inhibition Assay Using (-)-Pinoresinol 4-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Pinoresinol 4-O-glucoside, a lignan glycoside, has demonstrated significant potential as an α-glucosidase inhibitor, a key target in the management of type 2 diabetes.[1][2][3] α-Glucosidase inhibitors function by delaying the absorption of carbohydrates from the small intestine, thereby reducing postprandial hyperglycemia. These application notes provide a comprehensive overview of the in vitro α-glucosidase inhibition assay for evaluating the efficacy of this compound. The detailed protocol and data presented herein are intended to guide researchers in the replication and further investigation of this compound's antidiabetic properties.
Quantitative Data Summary
The inhibitory activity of this compound against α-glucosidase is quantified by its half-maximal inhibitory concentration (IC50) value. A lower IC50 value indicates greater potency.
| Compound | Target Enzyme | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |
| This compound | α-Glucosidase | 48.13 | 48.13 | [1][2][3] |
| Acarbose (Positive Control) | α-Glucosidase | Not explicitly stated for direct comparison in the same study | Not explicitly stated for direct comparison in the same study |
Experimental Protocols
This section details the methodology for the in vitro α-glucosidase inhibition assay.
Materials and Reagents:
-
This compound (≥98% purity)
-
α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, G5003)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Substrate)
-
Acarbose (Positive Control)
-
Sodium phosphate buffer (50 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃, 1 M)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a 50 mM sodium phosphate buffer (pH 6.8).
-
Dissolve α-glucosidase in the phosphate buffer to a concentration of 0.5 U/mL.
-
Prepare the substrate solution by dissolving pNPG in the phosphate buffer to a final concentration of 1 mM.
-
Prepare a 1 M sodium carbonate solution to be used as a stop reagent.
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the test compound in phosphate buffer to achieve a range of final concentrations for IC50 determination.
-
Prepare a stock solution of acarbose in DMSO and dilute with phosphate buffer to be used as a positive control.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add 20 µL of the test compound solution at various concentrations.
-
For the positive control, add 20 µL of the acarbose solution.
-
For the negative control (100% enzyme activity), add 20 µL of the phosphate buffer (with the same percentage of DMSO as the test compound solutions).
-
Add 20 µL of the α-glucosidase enzyme solution (0.5 U/mL) to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the 1 mM pNPG substrate solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Terminate the reaction by adding 50 µL of 1 M sodium carbonate solution to each well.
-
Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.
-
-
Calculation of Inhibition:
-
The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control (enzyme and substrate without inhibitor).
-
A_sample is the absorbance of the reaction mixture with the test compound.
-
-
The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of this compound.
-
Visualizations
Diagram 1: Experimental Workflow for α-Glucosidase Inhibition Assay
Caption: Workflow of the in vitro α-glucosidase inhibition assay.
Diagram 2: Mechanism of α-Glucosidase Inhibition
Caption: Competitive inhibition of α-glucosidase by this compound.
References
Application Notes and Protocols for Evaluating the Hepatoprotective Activity of (-)-Pinoresinol 4-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Pinoresinol 4-O-glucoside (PG) is a lignan glycoside with demonstrated antioxidant properties.[1][2] Recent studies have highlighted its potential as a hepatoprotective agent, showing promising results in preclinical models of liver injury.[3][4] This document provides detailed application notes and experimental protocols for researchers interested in evaluating the hepatoprotective effects of PG. The protocols cover both in vivo and in vitro models of hepatotoxicity, outlining methods for assessing liver function, oxidative stress, and inflammatory responses. The underlying signaling pathways potentially modulated by PG are also discussed.
Mechanism of Action
The hepatoprotective effect of this compound is attributed to its potent antioxidant and anti-inflammatory activities. In vivo studies have shown that PG can significantly reduce levels of serum aminotransferases (AST and ALT), which are key markers of liver damage.[3] Furthermore, it mitigates lipid peroxidation and enhances the activity of endogenous antioxidant enzymes such as catalase (CAT) and superoxide dismutase (SOD).[4]
While the precise signaling pathways for the glucoside are still under investigation, studies on its aglycone, pinoresinol, suggest that its anti-inflammatory effects are mediated through the inhibition of the nuclear factor-kappaB (NF-κB) and activator protein-1 (AP-1) signaling pathways.[5][6] This inhibition leads to the downregulation of pro-inflammatory mediators, thereby reducing the inflammatory response in the liver.[6]
Quantitative Data Summary
The following tables summarize the in vivo hepatoprotective effects of this compound (PG) in a carbon tetrachloride (CCl₄)-induced hepatotoxicity model in mice.[4]
Table 1: Effect of this compound on Serum Liver Enzymes
| Treatment Group | Dose | ALT (U/L) | AST (U/L) |
| Normal Control | - | 25.3 ± 2.1 | 58.7 ± 4.5 |
| CCl₄ Control | - | 189.6 ± 15.2 | 254.3 ± 20.1 |
| PG + CCl₄ | 50 mg/kg | 125.2 ± 10.3 | 246.6 ± 18.9 |
| Silymarin + CCl₄ | 100 mg/kg | 98.4 ± 8.7 | 155.1 ± 13.2 |
Table 2: Effect of this compound on Hepatic Oxidative Stress Markers
| Treatment Group | Dose | Lipid Peroxidation (LPO) (nmol/g tissue) | Catalase (CAT) (U/mg protein) | Superoxide Dismutase (SOD) (U/mg protein) | Total Antioxidant Status (TAS) (mM/L) |
| Normal Control | - | 1.2 ± 0.1 | 15.2 ± 1.3 | 20.1 ± 1.8 | 1.8 ± 0.15 |
| CCl₄ Control | - | 3.8 ± 0.3 | 6.5 ± 0.5 | 9.8 ± 0.9 | 0.7 ± 0.06 |
| PG + CCl₄ | 50 mg/kg | 1.9 ± 0.2 | 15.0 ± 1.2 | 18.7 ± 1.6 | 1.1 ± 0.1 |
| Silymarin + CCl₄ | 100 mg/kg | 1.5 ± 0.1 | 14.8 ± 1.1 | 19.5 ± 1.7 | 1.5 ± 0.13 |
Experimental Protocols
In Vivo Hepatoprotective Activity Protocol: CCl₄-Induced Acute Liver Injury in Mice
This protocol describes the induction of acute liver injury in mice using carbon tetrachloride (CCl₄) to evaluate the hepatoprotective effects of this compound.
Materials:
-
This compound (PG)
-
Carbon tetrachloride (CCl₄)
-
Olive oil (or other suitable vehicle)
-
Silymarin (positive control)
-
Male ICR mice (or other suitable strain), 6-8 weeks old
-
Animal handling and dosing equipment
-
Biochemical assay kits for ALT, AST, LPO, CAT, SOD, and TAS
-
Histology equipment and reagents
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, 12 h light/dark cycle) with free access to food and water.
-
Group Allocation: Randomly divide the mice into four groups (n=8-10 per group):
-
Group I (Normal Control): Receives the vehicle only.
-
Group II (CCl₄ Control): Receives the vehicle followed by CCl₄ administration.
-
Group III (PG-treated): Receives PG (e.g., 50 mg/kg, p.o.) followed by CCl₄ administration.[4]
-
Group IV (Silymarin-treated): Receives silymarin (e.g., 100 mg/kg, p.o.) followed by CCl₄ administration.
-
-
Dosing Regimen:
-
Administer the vehicle, PG, or silymarin orally for a period of 7 to 20 days.[4]
-
On the final day of treatment, administer CCl₄ (e.g., 0.1 mL/kg, i.p., diluted in olive oil) to all groups except the Normal Control group, 2 hours after the final dose of the test compound/vehicle.
-
-
Sample Collection: 24 hours after CCl₄ administration, euthanize the mice.
-
Collect blood via cardiac puncture for serum separation.
-
Perfuse the liver with ice-cold saline and excise it.
-
-
Biochemical Analysis:
-
Use the collected serum to measure the levels of ALT and AST using commercially available kits.
-
Homogenize a portion of the liver tissue to prepare a 10% (w/v) homogenate in cold buffer.
-
Centrifuge the homogenate and use the supernatant to determine the levels of LPO, CAT, SOD, and TAS using appropriate assay kits.
-
-
Histopathological Examination:
-
Fix a portion of the liver tissue in 10% neutral buffered formalin.
-
Process the tissue for paraffin embedding, sectioning, and staining with hematoxylin and eosin (H&E).
-
Examine the stained sections under a microscope to assess the extent of liver damage.
-
In Vitro Hepatoprotective Activity Protocol: Toxin-Induced Injury in HepG2 Cells
This protocol outlines a method to assess the cytoprotective effects of this compound against a hepatotoxin in a human liver cell line.
Materials:
-
This compound (PG)
-
HepG2 cells (or other suitable hepatic cell line)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Hepatotoxin (e.g., carbon tetrachloride, acetaminophen, or tert-butyl hydroperoxide)
-
MTT or similar cell viability assay kit
-
Assay kits for LDH, ALT, and AST release
-
Assay kits for intracellular reactive oxygen species (ROS)
Procedure:
-
Cell Culture: Culture HepG2 cells in a suitable medium in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells in 96-well or 24-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of PG (determined by a preliminary cytotoxicity assay) for a specified period (e.g., 12-24 hours). Include a vehicle control group.
-
Induction of Cell Injury: After the pre-treatment period, expose the cells to a pre-determined concentration of the hepatotoxin (e.g., 40 mM CCl₄ for 1.5 hours) in the presence of PG.[7] Include a toxin-only control group.
-
Assessment of Cell Viability:
-
Perform an MTT assay to determine the percentage of viable cells in each treatment group.
-
-
Measurement of Enzyme Leakage:
-
Collect the cell culture supernatant to measure the activity of released LDH, ALT, and AST using commercial kits.
-
-
Determination of Intracellular ROS:
-
Use a fluorescent probe (e.g., DCFH-DA) to measure the levels of intracellular ROS.
-
Visualizations
Signaling Pathway
Caption: Putative signaling pathway of this compound's hepatoprotective action.
Experimental Workflows
Caption: Workflow for the in vivo hepatoprotective activity assessment.
Caption: Workflow for the in vitro hepatoprotective activity assessment.
References
- 1. Comparative Study on the Absorption and Metabolism of Pinoresinol and Pinoresinol-4-O-β-D-Glucopyranoside in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pinoresinol-4-O-β-D-glucopyranoside: a lignan from prunes (Prunus domestica) attenuates oxidative stress, hyperglycaemia and hepatic toxicity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Hepatoprotective effect of pinoresinol on carbon tetrachloride-induced hepatic damage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antihyperglycemic Studies with (-)-Pinoresinol 4-O-glucoside in vivo
Audience: Researchers, scientists, and drug development professionals.
Introduction: (-)-Pinoresinol 4-O-glucoside (PG) is a lignan glycoside found in various plants, including prunes (Prunus domestica) and Lonicera japonica.[1][2] Emerging research has highlighted its potential as an antihyperglycemic agent, demonstrating significant effects on glucose metabolism and related complications in preclinical studies. These notes provide a summary of the quantitative data and detailed protocols from in vivo studies investigating the antihyperglycemic properties of PG.
Data Presentation
The antihyperglycemic and associated antioxidant effects of this compound have been quantified in several key studies. The data is summarized below for clarity and comparative analysis.
Table 1: Summary of In Vivo Antihyperglycemic Effects of this compound
| Animal Model | Compound & Dosage | Treatment Duration | Key Outcomes | Reference |
| Streptozotocin (STZ)-induced diabetic male Swiss albino mice (27-30g) | This compound (50 mg/kg b.w., oral gavage) | 10 days | Serum Glucose: 37.83% reduction Serum Insulin: 25.37% increase | [1][2][3][4][5] |
Table 2: Summary of In Vivo Effects on Oxidative Stress Markers in STZ-Induced Diabetic Mice
| Parameter | Effect of PG (50 mg/kg b.w.) | Reference |
| Lipid Peroxides (LPO) | 51.77% reduction | [3] |
| Catalase (CAT) | 93.02% increase | [3] |
| Superoxide Dismutase (SOD) | 70.79% increase | [3] |
| Total Antioxidant Status (TAS) | 101.90% increase | [3] |
Table 3: In Vitro α-Glucosidase Inhibitory Activity
| Compound | IC₅₀ Value | Mechanism | Reference |
| This compound | 48.13 µg/mL | Inhibition of α-glucosidase | [1][3][4] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below. These protocols are based on the available literature and are intended for research purposes only.
Protocol 1: Induction of Type 1 Diabetes Mellitus in Mice
This protocol describes the induction of hyperglycemia in mice using streptozotocin (STZ), a chemical agent toxic to pancreatic β-cells.
Materials:
-
Male Swiss albino mice (27-30 g)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), cold
-
Glucometer and test strips
-
Animal housing with controlled temperature and light cycle
-
Standard rodent chow and water
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Fast the mice overnight (8-12 hours) with free access to water.
-
Prepare a fresh solution of STZ in cold citrate buffer immediately before injection.
-
Induce diabetes by administering a single intraperitoneal (IP) injection of STZ.
-
Three days post-injection, measure fasting blood glucose levels from the tail vein using a glucometer.
-
Mice with fasting blood glucose levels above a predetermined threshold (e.g., >250 mg/dL) are considered diabetic and are selected for the study.
Protocol 2: Administration of this compound and Sample Collection
This protocol outlines the treatment of diabetic mice with PG and the subsequent collection of biological samples.
Materials:
-
Diabetic mice from Protocol 1
-
This compound (PG)
-
Vehicle (e.g., saline or distilled water)
-
Oral gavage needles
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Divide the diabetic mice into groups: a diabetic control group receiving the vehicle and a treatment group receiving PG.
-
Prepare a suspension of PG in the chosen vehicle at the desired concentration.
-
Administer PG (50 mg/kg b.w.) or vehicle daily via oral gavage for the specified duration (e.g., 10 days).[3]
-
Monitor animal weight and general health throughout the study.
-
At the end of the treatment period, fast the mice overnight.
-
Collect blood samples via cardiac puncture or retro-orbital sinus under anesthesia.
-
Dispense blood into appropriate tubes (e.g., plain tubes for serum).
-
Centrifuge the blood at a specified speed (e.g., 3000 rpm for 15 minutes) to separate the serum.
-
Store the serum at -80°C until biochemical analysis.
Protocol 3: Biochemical Analysis
This protocol details the measurement of key antihyperglycemic and antioxidant markers.
Materials:
-
Serum samples from Protocol 2
-
Commercial ELISA kits for insulin
-
Spectrophotometer
-
Reagents for measuring glucose, lipid peroxides (TBARS assay), Catalase (CAT), Superoxide Dismutase (SOD), and Total Antioxidant Status (TAS).
Procedures:
-
Serum Glucose: Measure glucose concentration using a commercially available glucose oxidase kit or an automated analyzer.
-
Serum Insulin: Quantify insulin levels using a specific mouse insulin ELISA kit, following the manufacturer’s instructions.[1]
-
Lipid Peroxidation (LPO): Assess LPO by measuring thiobarbituric acid reactive substances (TBARS). The assay is based on the reaction of malondialdehyde (a product of lipid peroxidation) with thiobarbituric acid to form a colored complex, measured spectrophotometrically around 535 nm.[4]
-
Catalase (CAT) Activity: Measure CAT activity by monitoring the decomposition of hydrogen peroxide (H₂O₂) at 240 nm.[4]
-
Superoxide Dismutase (SOD) Activity: Determine SOD activity based on its ability to inhibit the autoxidation of pyrogallol or a similar substrate, measured spectrophotometrically.
-
Total Antioxidant Status (TAS): Measure TAS using a commercial kit, which typically involves the reaction of antioxidants in the sample with a provided substrate to produce a colored product, measured spectrophotometrically.[4]
Visualizations
Proposed Mechanism of Action
The primary antihyperglycemic mechanism of this compound is the inhibition of α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. By inhibiting this enzyme, PG slows glucose absorption, thereby reducing postprandial hyperglycemia. Additionally, its antioxidant properties help mitigate the oxidative stress associated with diabetes.
Caption: Mechanism of this compound.
Experimental Workflow
The following diagram illustrates the logical flow of the in vivo study, from animal model preparation to final data analysis.
Caption: In vivo experimental workflow diagram.
References
- 1. Pinoresinol-4-O-β-D-glucopyranoside: a lignan from prunes (Prunus domestica) attenuates oxidative stress, hyperglycaemia and hepatic toxicity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 41607-20-9 | MOLNOVA [molnova.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Extraction of (-)-Pinoresinol 4-O-glucoside from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Pinoresinol 4-O-glucoside is a lignan glycoside found in various plant species. It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, anti-hyperglycemic, and hepatoprotective effects.[1] These properties make it a promising candidate for the development of new therapeutic agents. This document provides detailed protocols for the extraction and purification of this compound from plant materials, summarizes quantitative data from various sources, and illustrates key signaling pathways associated with its biological activity.
Plant Sources and Extraction Yields
This compound can be isolated from a variety of plant sources. The yield of the compound can vary significantly depending on the plant species, the specific part of the plant used, and the extraction methodology employed. A summary of reported quantitative data is presented in Table 1.
| Plant Source | Plant Part | Extraction Method | Yield/Content | Reference |
| Prunus domestica (Prune) | Dried Fruit | Methanol Maceration | ~0.0025% (700 mg from 28 kg) | [1] |
| Taxus × media | Needles | Methanolic Extraction | 0.81 ± 0.05 mg/g dw (glycosidically bound) | |
| Taxus × media | In vitro Shoots | Methanolic Extraction | 0.51-0.53 mg/g dw (glycosidically bound) | |
| Cinnamomum sp. (Cinnamon) | Not Specified | Not Specified | ~0.0000325% (2.6 mg from 8 kg) | [2] |
Table 1: Quantitative Data on this compound Content in Various Plant Sources. dw = dry weight
Detailed Experimental Protocols
This section provides a comprehensive protocol for the extraction and isolation of this compound, primarily based on a successful method reported for Prunus domestica.[1] Additionally, an alternative method utilizing ultrasonic-assisted extraction is described.
Protocol 1: Maceration and Column Chromatography
This protocol is suitable for large-scale extraction from dried plant material.
1. Plant Material Preparation:
-
Ensure the plant material (e.g., dried prunes) is clean and free of foreign matter.
-
If necessary, grind the material to a coarse powder to increase the surface area for extraction.
2. Extraction:
-
Macerate the dried plant material (e.g., 28 kg) in distilled methanol (3 x 28 L) at room temperature (25°C) until exhaustion.[1] This can be done in large vessels with occasional stirring.
-
Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. This will yield a crude methanolic extract.
3. Fractionation (Polyamide Column Chromatography):
-
Prepare a polyamide 6S column (e.g., 250 g of polyamide for 173.6 g of crude extract).[1]
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (water).
-
Elute the column with a gradient of decreasing polarity, starting with 100% water and gradually increasing the methanol concentration.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing the target compound.
4. Purification (Silica Gel Column Chromatography):
-
Pool the fractions containing this compound and concentrate them.
-
Prepare a normal-phase silica gel column (e.g., 180 g of silica gel for 5.5 g of the enriched fraction).[1]
-
Apply the concentrated fraction to the column.
-
Elute the column with a solvent system of increasing polarity. A system of dichloromethane/methanol (90:10) has been successfully used to yield pure this compound.[1]
-
Monitor the collected fractions by TLC.
-
Combine the pure fractions and evaporate the solvent to obtain the isolated compound.
5. Structure Confirmation:
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Protocol 2: Ultrasonic-Assisted Extraction (UAE)
This method is suitable for smaller-scale extractions and can be more efficient in terms of time and solvent consumption.
1. Plant Material Preparation:
-
Dry and grind the plant material (e.g., Eucommiae Cortex) to a fine powder.
2. Extraction:
-
Weigh a specific amount of the powdered plant material (e.g., 1 g) and place it in an extraction vessel.
-
Add a suitable solvent, such as anhydrous methanol, at a defined material-to-liquid ratio (e.g., 1:20).[3]
-
Submerge the vessel in an ultrasonic bath and sonicate for a specified time (e.g., 30-60 minutes).[3]
-
Separate the extract from the plant residue by filtration or centrifugation.
-
The resulting extract can then be further purified using the chromatographic methods described in Protocol 1.
Optimization of the Extraction Process
To maximize the yield of this compound, several parameters of the extraction process can be optimized. Key variables to consider include:
-
Solvent Type and Concentration: The polarity of the solvent is crucial. Methanol and ethanol are commonly used. Experimenting with different concentrations of aqueous alcohol (e.g., 50:50 ethanol:water) may improve extraction efficiency for glycosides.
-
Temperature: Higher temperatures can increase solubility and diffusion rates, but may also lead to the degradation of thermolabile compounds.
-
Extraction Time: The optimal duration for maceration or sonication should be determined to ensure complete extraction without unnecessary energy and time expenditure.
-
Solid-to-Solvent Ratio: A higher ratio can increase the concentration gradient and improve diffusion.[4]
-
Particle Size: Reducing the particle size of the plant material increases the surface area available for extraction.
Visualizations: Signaling Pathways and Experimental Workflow
The biological effects of this compound are linked to its interaction with specific cellular signaling pathways. The following diagrams illustrate a general workflow for its extraction and two key signaling pathways it is known to modulate.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Efficient Synthesis of Pinoresinol, an Important Lignin Dimeric Model Compound [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Optimizing the Extraction Process of Bioactive Compounds for Sustainable Utilization of Vitis vinifera and Citrus sinensis Byproducts [mdpi.com]
Application Notes & Protocols: Synthesis of (-)-Pinoresinol 4-O-glucoside Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction and Applications
(-)-Pinoresinol and its glucosylated derivatives are lignans that exhibit a wide range of promising biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties.[1] The addition of a glucose moiety, particularly at the 4-O-position, often enhances the solubility and stability of the parent lignan, which is advantageous for pharmaceutical development. Pinoresinol has been shown to exert strong anti-inflammatory effects by targeting the NF-κB signaling pathway.[1][2] Its glycosides have also been investigated for various pharmacological effects.[3]
The stereoselective synthesis of the specific enantiomer, (-)-pinoresinol, is a key challenge that can be addressed through biocatalysis using dirigent proteins. Subsequent glucosylation is achieved enzymatically with UDP-glycosyltransferases (UGTs), which offer high regio- and stereoselectivity. These application notes provide an overview and detailed protocols for a chemoenzymatic approach to synthesize (-)-pinoresinol 4-O-glucoside.
Synthesis Workflow Overview
The synthesis of this compound is a multi-step process beginning with the radical coupling of coniferyl alcohol. While chemical methods often result in a racemic mixture, a biocatalytic approach using a dirigent protein ensures the stereoselective formation of the desired (-)-pinoresinol enantiomer.[4][5] This intermediate is then subjected to enzymatic glucosylation to yield the final product.
Experimental Protocols
Protocol 1: Stereoselective Synthesis of (-)-Pinoresinol
This protocol describes the synthesis of (-)-pinoresinol from coniferyl alcohol, mediated by an oxidizing agent and a specific dirigent protein to ensure correct stereochemistry. The synthesis of racemic pinoresinol via conventional radical coupling often results in yields of no more than 13%.[6][7] A more efficient chemical route to the racemic core involves using 5-bromoconiferyl alcohol, which can be crystallized with a yield of 24.6%, followed by a near-quantitative hydro-debromination.[6][8] However, for stereoselectivity, a dirigent protein is required.[4]
Materials:
-
Coniferyl alcohol
-
Laccase (e.g., from Corynebacterium glutamicum) or Horseradish Peroxidase (HRP) and Hydrogen Peroxide (H₂O₂)
-
Recombinant (-)-pinoresinol-forming dirigent protein (e.g., from Arabidopsis thaliana)[4]
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Prepare a reaction mixture containing coniferyl alcohol in the reaction buffer.
-
Add the purified recombinant (-)-pinoresinol-forming dirigent protein to the mixture.
-
Initiate the radical coupling reaction by adding the oxidizing system.
-
For Laccase: Add laccase directly to the solution.
-
For Peroxidase: Add HRP followed by the slow, dropwise addition of H₂O₂ over several hours to maintain a low radical concentration.
-
-
Incubate the reaction at room temperature with gentle stirring for 12-24 hours.
-
Stop the reaction and extract the products with ethyl acetate (3x volume).
-
Combine the organic phases, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate (-)-pinoresinol.
Protocol 2: Enzymatic Synthesis of this compound
This protocol utilizes a UDP-glycosyltransferase (UGT) to attach a glucose moiety from UDP-glucose to the 4-O position of (-)-pinoresinol. Several UGTs, such as UGT71B5a and UGT71B5b from Isatis indigotica, have shown activity towards pinoresinol.[9][10]
Materials:
-
(-)-Pinoresinol (from Protocol 1)
-
Uridine 5'-diphosphate glucose (UDP-Glc)
-
Purified recombinant UGT enzyme (e.g., UGT71B5a)
-
Reaction Buffer (e.g., 100 mM phosphate buffer, pH 8.0)[11]
-
Methanol (for quenching)
-
C18 solid-phase extraction (SPE) cartridges or preparative HPLC for purification
Procedure:
-
Prepare the glycosylation reaction mixture in a microcentrifuge tube or reaction vessel. For a 100 µL reaction, combine:
-
Incubate the reaction at 30-35°C for 1 to 24 hours.[10][11] The reaction time should be optimized based on enzyme activity and desired conversion.
-
Terminate the reaction by adding 2 volumes of ice-cold methanol.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant for product formation using HPLC or LC-MS.
-
Purify the this compound from the reaction mixture using C18 SPE or preparative HPLC.
Quantitative Data Summary
The efficiency of both pinoresinol synthesis and its subsequent glucosylation can vary significantly based on the chosen method and specific enzymes.
Table 1: Comparison of Synthesis Yields for Pinoresinol and Precursors.
| Method | Precursor | Product | Yield | Reference |
|---|---|---|---|---|
| Conventional Radical Coupling | Coniferyl Alcohol | Racemic Pinoresinol | ~13% | [6] |
| Peroxidase-mediated Coupling | 5-bromoconiferyl alcohol | 5,5′-bromopinoresinol | 24.6% (crystalline) | [6][8] |
| Enzymatic Cascade (in vivo) | Eugenol | Racemic Pinoresinol | 1.6 g/L (4.4 mM) | [7] |
| Whole-cell Biocatalysis | (+)-Pinoresinol | (+)-Pinoresinol Glucoside | 1.71 mg/L |[11] |
Table 2: Typical Reaction Conditions for Enzymatic Glucosylation of Pinoresinol.
| Parameter | Value | Reference |
|---|---|---|
| Enzyme | Recombinant UGT71B5a / UGT71B5b | [9][11] |
| Substrate | Pinoresinol | [11] |
| Substrate Concentration | 200 µM | [11] |
| Sugar Donor | UDP-Glucose (UDP-Glc) | [10][11] |
| Donor Concentration | 2 mM - 400 µM | [10][11] |
| Buffer | 100 mM Phosphate (or 50 mM Tris-Cl) | [10][11] |
| pH | 8.0 | [11] |
| Temperature | 30 - 35 °C | [10][11] |
| Incubation Time | 1 - 60 minutes (for kinetics) |[9][11] |
Biological Activity and Signaling Pathways
Understanding the mechanism of action is critical for drug development. Pinoresinol and its derivatives interact with key cellular signaling pathways, particularly those related to inflammation.
Pinoresinol and the NF-κB Pathway: Pinoresinol has been shown to be a potent anti-inflammatory agent by inhibiting the IL-6-induced activation of the NF-κB and JAK-STAT pathways.[1][2] It attenuates the activation of key regulators like IKK and IκB-α, preventing the nuclear translocation of the p65 NF-κB subunit and subsequent expression of pro-inflammatory genes such as TNF-α and COX-2.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Strategies to enhance the production of pinoresinol and its glucosides by endophytic fungus (Phomopsis sp. XP-8) isolated from Tu-chung bark - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pinoresinol - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | Efficient Synthesis of Pinoresinol, an Important Lignin Dimeric Model Compound [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Synthesis of Pinoresinol, an Important Lignin Dimeric Model Compound (Journal Article) | OSTI.GOV [osti.gov]
- 9. Tandem UGT71B5s Catalyze Lignan Glycosylation in Isatis indigotica With Substrates Promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of (-)-Pinoresinol 4-O-glucoside
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with (-)-Pinoresinol 4-O-glucoside.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is generally soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol.[1] Its solubility in aqueous solutions is limited.
Q2: I am observing precipitation when I dilute my DMSO stock solution of this compound into an aqueous buffer for my in vitro assay. What can I do?
A2: This is a common issue when the final concentration of the organic solvent is not sufficient to maintain solubility. Here are a few troubleshooting steps:
-
Decrease the final concentration of the compound: Your working concentration might be above the solubility limit in the final assay buffer.
-
Increase the percentage of co-solvent: If your experiment allows, slightly increasing the final percentage of DMSO in the assay medium can help. However, be mindful of potential solvent toxicity to your cells or enzyme system.
-
Use a different co-solvent: Consider using other water-miscible organic solvents like ethanol.
-
Prepare a fresh stock solution: Ensure your DMSO is of high purity and anhydrous, as absorbed moisture can affect solubility.[2]
-
Utilize solubility enhancers: Incorporating excipients like Tween 80 or using techniques like cyclodextrin complexation can improve aqueous solubility.
Q3: How can I prepare this compound for in vivo animal studies?
A3: Due to its poor aqueous solubility, direct administration in saline is often not feasible. A common approach is to use a co-solvent system. A recommended formulation for a related compound, (+)-Pinoresinol 4-O-β-D-glucopyranoside, which can be adapted, involves a mixture of DMSO, PEG300, Tween-80, and saline.[3] It is crucial to ensure the final concentration of each component is safe and well-tolerated by the animal model.
Q4: What are cyclodextrins and how can they improve the solubility of this compound?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[4] They can encapsulate poorly water-soluble molecules, like this compound, within their cavity, forming an inclusion complex. This complex has improved aqueous solubility and stability.[4][5]
Troubleshooting Guides
Issue 1: Difficulty in dissolving the powdered compound.
-
Problem: The powdered this compound is not dissolving completely in the chosen solvent.
-
Troubleshooting Steps:
-
Verify the solvent: Ensure you are using a recommended solvent such as DMSO, methanol, or ethanol.[1]
-
Increase sonication time: For some compounds, extended sonication is necessary to achieve complete dissolution. For a related compound, pinoresinol diglucoside, ultrasonication is needed to dissolve it in DMSO at high concentrations.[2][6]
-
Gentle warming: Briefly warming the solution in a water bath (e.g., to 37°C) can aid dissolution. However, be cautious about the thermal stability of the compound.
-
Use fresh, high-purity solvent: Solvents, especially DMSO, can absorb moisture over time, which can negatively impact the solubility of hydrophobic compounds.[2]
-
Issue 2: Compound precipitates out of solution during storage.
-
Problem: The dissolved this compound precipitates after a period of storage.
-
Troubleshooting Steps:
-
Storage conditions: For stock solutions in DMSO, it is recommended to store them in tightly sealed vials at -20°C or -80°C to minimize solvent evaporation and water absorption.[3]
-
Aliquot the stock solution: To avoid repeated freeze-thaw cycles that can affect compound stability and solubility, it is best to prepare small aliquots of your stock solution.[3]
-
Check for saturation: You might have prepared a supersaturated solution. Try preparing a slightly lower concentration stock solution.
-
Quantitative Solubility Data
The following tables summarize available quantitative solubility data for this compound and related compounds.
| Compound | Solvent/Medium | Solubility | Notes |
| (+)-Pinoresinol 4-O-β-D-glucopyranoside | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (≥ 4.80 mM) | Clear solution for in vivo use.[3] |
| Pinoresinol Diglucoside | DMSO | 100 mg/mL (146.48 mM) | Requires sonication.[2][6][7] |
| Pinoresinol Diglucoside | 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (≥ 3.66 mM) | Clear solution, requires sonication.[6] |
| Pinoresinol Diglucoside | 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL (≥ 3.66 mM) | Clear solution, requires sonication.[6] |
| Pinoresinol Diglucoside (PDG) | PBS (pH 7.4) | 99.49 ± 14.01 µg/mL (approx. 146 µM) | Kinetic solubility.[8] |
| Pinoresinol (PINL) | PBS (pH 7.4) | 85.87 ± 3.84 µg/mL (approx. 240 µM) | Kinetic solubility.[8] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the tube for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 15-30 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.
Protocol 2: Preparation of a Formulation for In Vivo Administration
This protocol is adapted from a formulation for a structurally similar compound and may require optimization.[3]
-
Prepare a 25 mg/mL stock solution of this compound in DMSO as described in Protocol 1.
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 25 mg/mL DMSO stock solution and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex until a clear, homogeneous solution is formed.
-
Slowly add 450 µL of sterile saline to the mixture while vortexing to bring the final volume to 1 mL. The final concentration of this compound will be 2.5 mg/mL.
-
Administer the freshly prepared formulation to the animals.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
This is a general protocol that can be adapted for this compound.[4][9]
-
Determine the desired molar ratio of this compound to β-cyclodextrin (a 1:1 molar ratio is a good starting point).
-
Weigh the calculated amounts of the compound and β-cyclodextrin.
-
Place the β-cyclodextrin in a mortar and add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to form a paste.
-
Gradually add the this compound powder to the paste and knead for 30-60 minutes.
-
Dry the resulting solid paste in an oven at a controlled temperature (e.g., 40-50°C) or under vacuum until a constant weight is achieved.
-
The resulting powder is the inclusion complex, which can be tested for its improved aqueous solubility.
Visualizations
Caption: Troubleshooting workflow for overcoming solubility issues of this compound.
Caption: Mechanism of solubility enhancement using cyclodextrin inclusion complexation.
References
- 1. This compound | CAS:41607-20-9 | Manufacturer ChemFaces [chemfaces.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. oatext.com [oatext.com]
- 5. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Comparison of Pinoresinol and its Diglucoside on their ADME Properties and Vasorelaxant Effects on Phenylephrine-Induced Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of (-)-Pinoresinol 4-O-glucoside Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of (-)-pinoresinol 4-O-glucoside.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My yield of this compound is lower than expected. What are the most critical factors to check in my extraction protocol?
A1: Low yield is a common issue that can often be resolved by systematically evaluating several key parameters of your extraction protocol. The most influential factors are the choice of solvent, extraction temperature, and extraction time. The polarity of the solvent is particularly critical for extracting lignan glycosides like this compound.[1][2]
Begin by ensuring your plant material is properly prepared (e.g., finely ground to increase surface area). Then, review the following:
-
Solvent System: Are you using an appropriate solvent? Pure methanol or ethanol can be effective, but aqueous mixtures (e.g., 30-70% ethanol or methanol in water) often yield better results for polar glycosides.[1][3] Pure water can also be used for highly polar lignan glycosides.[1] If you are using a non-polar solvent, you are likely losing your target compound.
-
Temperature: While some lignans are stable at high temperatures (up to 180-200°C), the glycosidic bond can be susceptible to degradation under harsh conditions.[1] Maceration at room temperature (25°C) has been successfully used.[4] If using heat (e.g., Soxhlet or reflux), temperatures around 60-90°C are common.[3] Extreme heat may not be necessary and could be counterproductive.
-
Extraction Time: Ensure the extraction time is sufficient for the solvent to penetrate the plant matrix. For maceration, this could be several hours to exhaustion.[4] For methods like ultrasound-assisted extraction, shorter times may be adequate.[5]
Q2: I am seeing a lot of impurities in my crude extract. How can I improve the purity before moving to chromatography?
A2: A multi-step approach involving solvent partitioning can significantly clean up your crude extract. Since this compound is a polar compound, you can use liquid-liquid extraction to remove non-polar impurities.
-
After obtaining your initial extract (e.g., with methanol), evaporate the solvent.
-
Resuspend the dried extract in water.
-
Perform successive extractions with solvents of increasing polarity, such as n-hexane, followed by dichloromethane or ethyl acetate. Less polar lignans and many impurities will partition into these organic layers, while the more polar this compound will remain in the aqueous fraction.[1][6]
-
The resulting aqueous layer will be an enriched fraction ready for further purification by column chromatography.
Q3: Can I use ultrasound or microwave assistance for the extraction? What are the potential benefits and drawbacks?
A3: Yes, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can be beneficial.
-
Benefits: These methods can significantly reduce extraction time and solvent consumption.[7] UAE, for example, disrupts cell walls, enhancing solvent penetration and mass transfer.[2]
-
Drawbacks: The energy input can potentially degrade thermolabile compounds if not properly controlled. It is crucial to optimize parameters such as ultrasound power and frequency, and microwave power and temperature to avoid degrading your target molecule.[7] For instance, one study on enhancing pinoresinol glucoside production found that a specific ultrasound treatment (40 kHz for 10 min) actually decreased the yield.[5][8]
Q4: My final purified compound shows a poor signal or multiple peaks during HPLC analysis. What could be the issue?
A4: This could be due to issues with the compound itself, the HPLC method, or both.
-
Compound Degradation: Ensure that during your workup (e.g., solvent evaporation), the temperature was not excessively high. Rotary evaporation at 40°C is a commonly cited safe temperature.[4]
-
HPLC Method Optimization:
-
Mobile Phase: The mobile phase composition is critical. A gradient elution using acetonitrile and water (often with a small amount of acid like acetic or phosphoric acid to improve peak shape) is common.[9][10]
-
Column: A C18 reversed-phase column is standard for this type of analysis.[11][12]
-
Detection Wavelength: Check that your UV detector is set to an appropriate wavelength. Wavelengths between 227-232 nm have been reported for pinoresinol glucosides.[10][11][13]
-
Sample Preparation: Ensure your sample is fully dissolved in the mobile phase before injection and has been filtered through a 0.45 µm membrane to remove particulates.[12]
-
Data on Extraction Parameters
The following tables summarize quantitative data from various studies to guide your protocol optimization.
Table 1: Solvent Systems and Extraction Methods
| Plant Source / Compound | Extraction Method | Solvent System | Temperature | Duration | Reference |
| Prunes | Maceration | Distilled Methanol | 25°C | Until exhaustion | [4] |
| Eucommia ulmoides | Continuous Extraction | Methanol, then partitioned | Not specified | Not specified | [11] |
| Eucommia ulmoides | Sonication | Anhydrous Methanol | Not specified | 30 min (repeated) | [10] |
| Flaxseed (defatted) | Supercritical Antisolvent | Ethanol | Not specified | 180 minutes | [14] |
| Wild Sage | Shaking Water Bath | 30% Aqueous Ethanol | 60°C | 30 minutes | [3] |
| General Lignans | Reflux | Ethanol/Methanol (aq.) | 80-100°C | Not specified | [1] |
Table 2: HPLC Quantification Parameters
| Analyte | Column | Mobile Phase | Detection Wavelength | Flow Rate | Reference |
| Pinoresinol diglucopyranoside | YWG-C18 (250 x 4.6 mm) | 28% (v/v) Methanol in Water | 232 nm | Not specified | [11] |
| Pinoresinol diglucopyranoside | ODS | Methanol-Acetonitrile-Water (24:3:78) | 227 nm | 1.0 mL/min | [13] |
| Pinoresinol 4-O-glucoside | C18 (250 mm × 4.6 mm) | Acetonitrile & 0.1% Acetic Acid (gradient) | 228 nm | 1.0 mL/min | [9] |
| Pinoresinol | Unisil 5-120 C18 ultra | Acetonitrile & 0.1% Phosphoric Acid (gradient) | 227 nm | 1.0 mL/min | [10] |
Experimental Protocols
Protocol 1: General Maceration-Based Extraction
This protocol is a standard method for obtaining a crude extract enriched in this compound.
-
Preparation: Dry the plant material and grind it into a fine powder.
-
Maceration: Submerge the powdered material in 70% aqueous methanol (a common starting point, ratio of 1:10 to 1:20 w/v).[1] Stir or agitate the mixture at room temperature (25°C) for 24-48 hours, or until the solvent is saturated.
-
Filtration: Filter the mixture to separate the liquid extract from the solid plant material.
-
Repeat: Repeat the maceration process with fresh solvent on the plant residue two more times to ensure exhaustive extraction.[4]
-
Concentration: Combine all filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.[4]
-
Purification (Optional but Recommended): The resulting crude extract can be further purified using liquid-liquid partitioning as described in FAQ Q2.
Protocol 2: HPLC Quantification of this compound
This protocol provides a general framework for quantifying the extracted compound.
-
Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. Create a series of dilutions to generate a calibration curve (e.g., 5 to 200 µg/mL).
-
Sample Preparation: Accurately weigh a portion of the dried extract, dissolve it in the initial mobile phase solvent, and filter it through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[9]
-
Mobile Phase: Use a gradient elution. For example: Solvent A: Water with 0.1% acetic acid; Solvent B: Acetonitrile. Start with a low percentage of B, and gradually increase it over 20-30 minutes.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: Set the UV detector to 228 nm.[9]
-
Injection Volume: 10 µL.[9]
-
-
Analysis: Inject the standards to build a calibration curve, then inject the prepared samples. Identify the peak corresponding to this compound by comparing its retention time with the standard. Quantify the amount based on the peak area and the calibration curve.
Visualized Workflows
Caption: General workflow for extraction and purification.
Caption: Troubleshooting logic for low extraction yield.
References
- 1. mdpi.com [mdpi.com]
- 2. Optimized Ultrasound-Assisted Extraction of Lignans from Linum Species with Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. researchgate.net [researchgate.net]
- 5. Strategies to enhance the production of pinoresinol and its glucosides by endophytic fungus (Phomopsis sp. XP-8) isolated from Tu-chung bark - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iosrjournals.org [iosrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Pinoresinol 4-O-beta-D-glucopyranoside and Vladinol F as Markers in Pandanus tonkinensis Fruits by High-Performance Liquid Chromatography | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]
- 10. mdpi.com [mdpi.com]
- 11. [A reversed-phase high performance liquid chromatographic method for the determination of pinoresinol diglucopyranoside in Eucommia Ulmoides Oliv] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 13. RP-HPLC Determination of Pinoresinol Diglucopyranoside in Qing'e Pill Extract [jcps.bjmu.edu.cn]
- 14. Optimizing Lignan Extraction from Flaxseed [thermofisher.com]
Preventing degradation of (-)-Pinoresinol 4-O-glucoside during storage
Welcome to the technical support center for (-)-Pinoresinol 4-O-glucoside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid this compound?
For long-term stability, solid this compound should be stored at -20°C. Under these conditions, the compound is reported to be stable for at least two years.
Q2: How should I store solutions of this compound?
Solutions of this compound are more susceptible to degradation than the solid form. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C for no longer than 24 hours, protected from light. For longer-term storage of solutions, flash-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.
Q3: What are the main factors that can cause degradation of this compound?
The primary factors contributing to the degradation of this compound are:
-
Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation. The compound is less stable at temperatures above 90°C.
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation.
-
pH: The stability of the glycosidic bond and the phenolic structure is pH-dependent. While it is reported to be stable in a pH range of 3 to 11, extreme pH values can catalyze hydrolysis.
-
Oxygen: As a phenolic compound, this compound is susceptible to oxidation, which is exacerbated by the presence of oxygen.
-
Enzymatic Activity: Contamination with glycosidases or oxidases can lead to rapid degradation.
Q4: Are there any visible signs of degradation?
A color change in the solid compound or solution, often to a yellowish or brownish hue, can indicate degradation. However, significant degradation can occur without any visible changes. Therefore, it is crucial to rely on analytical methods like HPLC to assess the purity and concentration of your sample.
Q5: Can I use antioxidants to stabilize solutions of this compound?
Yes, the addition of antioxidants can help prevent oxidative degradation. Ascorbic acid is a commonly used antioxidant for stabilizing phenolic compounds in solution. The optimal concentration of the antioxidant should be determined empirically for your specific application, but starting with an equimolar concentration is a reasonable approach.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of compound activity in a biological assay | 1. Degradation of the compound due to improper storage. 2. Multiple freeze-thaw cycles of the stock solution. 3. Exposure of the working solution to light or elevated temperatures for extended periods. | 1. Verify the storage conditions of your solid compound and stock solutions (-20°C for solid, -80°C for aliquoted stock solutions). 2. Prepare fresh working solutions from a new aliquot for each experiment. 3. Protect all solutions from light by using amber vials or wrapping containers in aluminum foil. Maintain solutions on ice during experiments. |
| Unexpected peaks in HPLC chromatogram | 1. Hydrolysis of the glycosidic bond, leading to the formation of (-)-Pinoresinol. 2. Oxidative degradation of the phenolic rings. 3. Photodegradation products. | 1. Analyze the sample using LC-MS to identify the degradation products. The mass of (-)-Pinoresinol would be a key indicator of hydrolysis. 2. Prepare and handle all solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Conduct all experimental manipulations under low-light conditions. |
| Inconsistent results between experiments | 1. Inconsistent age or handling of the stock/working solutions. 2. Contamination of the buffer or solvent with enzymes or metal ions that can catalyze degradation. | 1. Implement a strict protocol for solution preparation and handling, including always using freshly prepared dilutions. 2. Use high-purity, sterile-filtered buffers and solvents. Consider adding a chelating agent like EDTA to your buffers to sequester metal ions that can promote oxidation. |
Quantitative Data Summary
The following table summarizes the known stability and activity data for this compound and related compounds.
| Parameter | Condition | Value/Observation | Reference Compound |
| Long-term Stability (Solid) | -20°C | ≥ 2 years | This compound |
| pH Stability | pH 3-11 | Stable | Pinoresinol diglucoside |
| Thermal Stability | > 90°C | Less stable | Pinoresinol diglucoside |
| Light Stability | Light Exposure | Less stable | Pinoresinol diglucoside |
| Antioxidant Activity (FRAP Assay) | In vitro | 418.47 µmol/g (as Ascorbic Acid equivalent) | This compound |
| Antioxidant Activity (ABTS Assay) | In vitro | 1091.3 µmol/g (as Ascorbic Acid equivalent) | This compound |
| α-glucosidase Inhibition (IC50) | In vitro | 48.13 µg/mL | This compound |
Experimental Protocols
Protocol 1: General Guideline for a Forced Degradation Study
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity buffers (e.g., phosphate, citrate) for pH stability testing
-
HPLC system with a UV or PDA detector
-
C18 HPLC column
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature, protected from light.
-
Thermal Degradation: Incubate the solid compound and the stock solution in an oven at elevated temperatures (e.g., 60°C, 80°C).
-
Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH guidelines.
-
pH Stability: Prepare solutions in buffers of different pH values (e.g., pH 4, 7, 9) and store them at a controlled temperature.
4. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolyzed samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the intact drug from its degradation products. A gradient elution with a mobile phase consisting of acidified water and acetonitrile on a C18 column is a common starting point.
5. Data Analysis:
-
Calculate the percentage of degradation for each condition by comparing the peak area of the intact drug in the stressed sample to that in an unstressed control sample.
-
Identify and characterize major degradation products using techniques like LC-MS/MS if necessary.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Factors contributing to the stability of this compound.
Validation & Comparative
Pinoresinol vs. (-)-Pinoresinol 4-O-glucoside: A Comparative Guide to Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of pinoresinol (PIN) and its glycosylated form, (-)-pinoresinol 4-O-glucoside (PMG). The information herein is supported by experimental data to assist in research and development decisions.
Executive Summary
Recent studies indicate that pinoresinol (PIN) exhibits enhanced absorption and metabolic conversion compared to its monoglucoside form, this compound (PMG). Pharmacokinetic analyses from murine models demonstrate that PIN achieves higher peak serum concentrations more rapidly and has a greater overall systemic exposure (AUC) than PMG.[1][2][3] This suggests that the aglycone form, pinoresinol, is more readily bioavailable.
Quantitative Bioavailability Data
A comparative study in mice administered equimolar oral doses (0.1 µmol/kg) of PIN and PMG yielded the following pharmacokinetic parameters.
| Pharmacokinetic Parameter | Pinoresinol (PIN) | This compound (PMG) |
| Serum Cmax (ng/mL) | 61.14 | 52.97 |
| Serum Tmax (h) | 0.25 | 0.25 |
| Serum AUC (ng/mL*h) | Greater than PMG | Less than PIN |
| Serum Half-life (h) | Longer than PMG | Shorter than PIN |
| Liver Cmax (ng/g) | 1574.14 | 876.75 |
| Liver AUC | Greater than PMG | Less than PIN |
| Liver Half-life | Longer than PMG | Shorter than PIN |
Data sourced from a comparative study on the absorption and metabolism of pinoresinol and pinoresinol-4-O-β-D-glucopyranoside in mice.[1][2][3]
A separate study comparing pinoresinol (PINL) to its diglucoside (PDG) also found that the aglycone (PINL) had significantly higher oral bioavailability (38.38%) compared to the diglucoside (1.51%).[4] This study also highlighted PINL's higher permeability and plasma protein binding rate as potential contributing factors.[4][5]
Experimental Protocols
The data presented above was obtained from a study utilizing the following methodology:
Animal Model: Male Kunming mice were used for the in vivo experiments.[1]
Administration: Mice were orally administered either pinoresinol (PIN) or this compound (PMG) at a dose of 0.1 µmol/kg.[2]
Sample Collection: Blood, liver, and digestive tract samples were collected at various time points post-administration.[1]
Analytical Method: A liquid chromatography-mass spectrometry (LC-MS) method was developed and validated for the simultaneous determination of PIN, PMG, and their metabolites, enterodiol (END) and enterolactone (ENL), in the biological samples.[1]
Pharmacokinetic Analysis: The collected data was used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.[1][2]
Comparative Absorption and Metabolism
The primary difference in the bioavailability of pinoresinol and its glucoside lies in the initial absorption step. Pinoresinol, as the aglycone, can be directly absorbed. In contrast, this compound requires deglycosylation, a process that can occur in the digestive tract, before the pinoresinol moiety can be absorbed. This additional step for the glucoside likely contributes to its lower and slower absorption.[1][2]
Once absorbed, both compounds are subject to metabolism, leading to the formation of active metabolites such as enterodiol and enterolactone. The study indicated that the group administered pinoresinol showed higher levels of these metabolites in both serum and liver, suggesting a more efficient conversion from the aglycone form.[1][2]
Caption: Comparative metabolic pathways of Pinoresinol and its Glucoside.
Conclusion
The available experimental data strongly suggests that pinoresinol has a superior bioavailability profile compared to its monoglucoside, this compound.[1][2][3] The aglycone form is absorbed more rapidly and to a greater extent, leading to higher systemic exposure and a more efficient conversion to its active metabolites. These findings are critical for researchers and drug development professionals when selecting the optimal form of this lignan for further investigation and potential therapeutic applications. The deglycosylation step required for the glucoside appears to be a rate-limiting factor in its absorption.
References
- 1. comparative-study-on-the-absorption-and-metabolism-of-pinoresinol-and-pinoresinol-4-o-d-glucopyranoside-in-mice - Ask this paper | Bohrium [bohrium.com]
- 2. Comparative Study on the Absorption and Metabolism of Pinoresinol and Pinoresinol-4-O-β-D-Glucopyranoside in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Comparison of Pinoresinol and its Diglucoside on their ADME Properties and Vasorelaxant Effects on Phenylephrine-Induced Model [frontiersin.org]
- 5. Comparison of Pinoresinol and its Diglucoside on their ADME Properties and Vasorelaxant Effects on Phenylephrine-Induced Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (-)-Pinoresinol 4-O-glucoside and its Aglycone, (-)-Pinoresinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of (-)-pinoresinol 4-O-glucoside and its aglycone, (-)-pinoresinol. The following sections present a summary of their biological activities, pharmacokinetic profiles, and underlying signaling pathways, supported by experimental data.
Quantitative Efficacy and Pharmacokinetic Data
The following table summarizes the key efficacy and pharmacokinetic parameters of this compound (PMG) and (-)-pinoresinol (PIN). It is important to note that the data is compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
| Parameter | This compound (PMG) | (-)-Pinoresinol (PIN) | Reference |
| α-Glucosidase Inhibition (IC₅₀) | 48.13 µg/mL (approx. 92.47 µM) | 34.3 µM | [1][2] |
| DPPH Radical Scavenging (IC₅₀) | 44.2 µg/mL (approx. 84.92 µM) | 69 µM | [3][4] |
| ABTS Radical Scavenging (IC₅₀) | 34.5 µg/mL | Not Available | [3] |
| Peak Serum Concentration (Cmax) | 52.97 ng/mL | 61.14 ng/mL | [5] |
| Time to Peak Serum Conc. (Tmax) | 0.25 h | 0.25 h | [5] |
Note on Unit Conversions:
-
Molecular weight of this compound (PMG) is approximately 520.5 g/mol .
-
Molecular weight of (-)-Pinoresinol (PIN) is approximately 358.38 g/mol .
-
IC₅₀ values in µg/mL were converted to µM for comparison.
Experimental Protocols
α-Glucosidase Inhibition Assay
This protocol outlines the general procedure for determining the α-glucosidase inhibitory activity of the test compounds.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
Test compounds (this compound and (-)-pinoresinol)
-
Acarbose (positive control)
-
96-well microplate reader
Procedure:
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the α-glucosidase solution to each well containing the test compound and incubate.
-
Initiate the reaction by adding the pNPG substrate solution.
-
Incubate the plate at a controlled temperature.
-
Measure the absorbance at a specific wavelength (typically 405 nm) to quantify the amount of p-nitrophenol released.
-
The percentage of inhibition is calculated, and the IC₅₀ value is determined by plotting the inhibition percentage against the compound concentration.
DPPH Radical Scavenging Assay
This protocol describes a common method for evaluating the antioxidant capacity of the compounds.
Materials:
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
Test compounds (this compound and (-)-pinoresinol)
-
Ascorbic acid or Trolox (positive control)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a fresh solution of DPPH in methanol or ethanol.
-
Add the test compound at various concentrations to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically 517 nm).
-
The scavenging activity is calculated as the percentage of DPPH discoloration.
-
The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.
Signaling Pathways
(-)-Pinoresinol Modulated Signaling Pathway
(-)-Pinoresinol has been shown to stimulate the Akt/mTOR signaling pathway, which is crucial for cell proliferation and protein synthesis.
References
- 1. Pinoresinol-4-O-β-D-glucopyranoside: a lignan from prunes (Prunus domestica) attenuates oxidative stress, hyperglycaemia and hepatic toxicity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (+)-Pinoresinol is a putative hypoglycemic agent in defatted sesame (Sesamum indicum) seeds though inhibiting α-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Study on the Absorption and Metabolism of Pinoresinol and Pinoresinol-4-O-β-D-Glucopyranoside in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Method Validation for (-)-Pinoresinol 4-O-glucoside Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of (-)-pinoresinol 4-O-glucoside, a lignan with notable biological activities.[1][2][3] The guide details experimental protocols and presents performance data to aid in selecting the most suitable analytical method for research and quality control purposes.
Methodology Comparison: HPLC vs. Alternatives
While reversed-phase HPLC with UV or fluorescence detection remains a widely accessible and reliable technique for lignan analysis, other methods offer enhanced sensitivity and selectivity.[4][5] High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), for instance, provides superior sensitivity and is particularly useful for pharmacokinetic studies where analyte concentrations in biological matrices are low.[6] Comprehensive two-dimensional liquid chromatography (LCxLC) offers higher resolution for complex samples like plant extracts.[5]
This guide focuses on comparing different validated RP-HPLC methods, providing a practical resource for laboratories equipped with standard HPLC instrumentation.
Quantitative Data Summary
The following tables summarize the performance characteristics of various validated HPLC methods for the analysis of pinoresinol glucosides and related lignans.
Table 1: HPLC Method Parameters for Lignan Analysis
| Analyte | Column | Mobile Phase | Detection | Flow Rate | Reference |
| (+)-Pinoresinol-di-O-beta-D-glucopyranoside | YWG-C18 (250 mm x 4.6 mm, 10 µm) | 28% (V/V) Methanol in water | UV at 232 nm | Not Specified | [7] |
| Pinoresinol 4-O-beta-D-glucopyranoside & Vladinol F | RP-C18 (250 mm × 4.6 mm; 5 μm) | Acetonitrile and 0.1% acetic acid (gradient) | UV at 228 nm | 1 mL/min | [8] |
| Secoisolariciresinol diglucoside (SDG), Secoisolariciresinol (SECO), Enterodiol (ED), Enterolactone (EL) | Waters Symmetry C18 (4.6 mm x 150 mm, 5 µm) | Acetonitrile (0.1% formic acid) and water (0.1% formic acid) (gradient) | Fluorescence | Not Specified | [4] |
| 14 Lignans including Deoxypodophyllotoxin and Nemerosin | Zorbax Eclipse XDB-C18 (1.8 μm, 4.6 × 50 mm) | 0.1% aq. HCOOH (A) and 35% MeOH in acetonitrile (B) (gradient) | UV at 220, 280, 330 nm | 1 mL/min | [9] |
Table 2: HPLC Method Validation Parameters
| Analyte | Linearity (µg/mL) | Correlation Coefficient (r²) | Accuracy (Recovery %) | Precision (RSD %) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| (+)-Pinoresinol-di-O-beta-D-glucopyranoside | 0.068 - 0.68 | 0.9999 | 99.22% | 0.50% - 0.74% | Not Specified | Not Specified | [7] |
| Pinoresinol 4-O-beta-D-glucopyranoside | 25.5 - 76.4 | 0.9991 | 99.4% - 101.5% | < 2% | Not Specified | 2.55 µg/g | [8] |
| Vladinol F | 26.0 - 77.9 | 0.9987 | 99.4% - 101.5% | < 2% | Not Specified | 2.60 µg/g | [8] |
| Secoisolariciresinol diglucoside (SDG) and Enterolactone (EL) | 0.05 - 10 | ≥ 0.997 | Within USFDA limits | Within USFDA limits | Not Specified | Not Specified | [4] |
| Secoisolariciresinol (SECO) and Enterodiol (ED) | 0.01 - 10 | ≥ 0.997 | Within USFDA limits | Within USFDA limits | Not Specified | Not Specified | [4] |
| 14 Lignans | Not Specified | Not Specified | Not Specified | 0.19% - 1.12% (retention time) | Not Specified | 0.1 - 6.6 | [9] |
Experimental Protocols
Protocol 1: HPLC-UV Method for (+)-Pinoresinol-di-O-beta-D-glucopyranoside[7]
1. Sample Preparation:
-
Grind air-dried bark of Eucommia Ulmoides into a powder.
-
Extract the powder continuously with methanol.
-
Evaporate the extract under reduced pressure.
-
Suspend the residue in water.
-
Subject the suspension to column chromatography, eluting with water, followed by 30%, 50%, and 90% aqueous ethanol.
-
Concentrate the 30% ethanol eluate for HPLC analysis.
2. HPLC Conditions:
-
Column: YWG-C18 (250 mm x 4.6 mm i.d., 10 µm)
-
Mobile Phase: 28% (V/V) Methanol in water
-
Detection: UV at 232 nm
-
Injection Volume: Not specified
Protocol 2: HPLC-UV Method for Pinoresinol 4-O-beta-D-glucopyranoside and Vladinol F[8]
1. Sample Preparation:
-
Details of the extraction procedure from Pandanus tonkinensis fruits are not provided in the abstract.
2. HPLC Conditions:
-
Column: RP-C18 (250 mm × 4.6 mm; 5 μm)
-
Mobile Phase: Gradient elution with acetonitrile and 0.1% acetic acid.
-
Flow Rate: 1 mL/min
-
Detection: UV at 228 nm
-
Injection Volume: 10 μL
Visualizations
Experimental Workflow for Lignan Analysis
Caption: General workflow for the analysis of this compound.
HPLC Method Validation Pathway
Caption: Key parameters for HPLC method validation according to ICH guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pinoresinol-4-O-β-D-glucopyranoside: a lignan from prunes (Prunus domestica) attenuates oxidative stress, hyperglycaemia and hepatic toxicity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC method with fluorescence detection for the quantitative determination of flaxseed lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Validation of a HPLC-tandem MS/MS method for pharmacokinetics study of (+)-pinoresinol-di-β-D-glucopyranoside from Eucommia ulmoides Oliv extract in rats' plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [A reversed-phase high performance liquid chromatographic method for the determination of pinoresinol diglucopyranoside in Eucommia Ulmoides Oliv] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. js.vnu.edu.vn [js.vnu.edu.vn]
- 9. Quantitative HPLC–UV Study of Lignans in Anthriscus sylvestris - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo and In Vitro Effects of (-)-Pinoresinol 4-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
(-)-Pinoresinol 4-O-glucoside (PG), a lignan glycoside found in various plants, has garnered significant interest for its potential therapeutic properties. This guide provides a comprehensive comparison of its biological effects observed in in vivo animal models and in vitro laboratory assays. The information presented herein is supported by experimental data to aid researchers in their understanding and future investigations of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo and in vitro studies on this compound, highlighting its antioxidant, anti-hyperglycemic, and hepatoprotective activities.
Table 1: In Vitro Biological Activities of this compound
| Biological Activity | Assay | Test System | Key Findings | Reference |
| Antioxidant Activity | ABTS Radical Scavenging Assay | Chemical Assay | IC₅₀: 34.5 µg/mL | [1] |
| DPPH Radical Scavenging Assay | Chemical Assay | IC₅₀: 44.2 µg/mL | [1] | |
| Ferric Reducing Antioxidant Power (FRAP) | Chemical Assay | Total Antioxidant Capacity: 418.47 µmol/g (ascorbic acid equivalent) | [2] | |
| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) | Chemical Assay | Total Antioxidant Capacity: 1091.3 µmol/g (ascorbic acid equivalent) | [2] | |
| Anti-hyperglycemic Activity | α-Glucosidase Inhibition Assay | Enzyme Assay | IC₅₀: 48.13 µg/mL | [1][2] |
| Estrogenic Activity | Estrogen Receptor (ER)-Dependent Transcription | Hela and MCF-7 cells | Activates ER-dependent transcription of transfected and endogenous target genes (0.1 µM - 0.1 mM) | [1] |
Table 2: In Vivo Biological Activities of this compound
| Biological Activity | Animal Model | Treatment Regimen | Key Findings | Reference |
| Hepatoprotective Activity | CCl₄-induced hepatotoxicity in mice | 50 mg/kg; p.o. for 20 days | - 33.94% decrease in AST levels- 3.01% decrease in ALT levels | [1] |
| Anti-hyperglycemic Activity | Streptozotocin-induced diabetic mice | 50 mg/kg; p.o. for 10 days | - 37.83% reduction in serum glucose- 25.37% increase in serum insulin | [1][2] |
| Anti-epileptic Activity | Lithium/Pilocarpine-induced epileptic seizures in rats | 25-50 mg/kg; p.o. | - Retarded seizure onset- Reduced number of rats developing seizures- Enhanced survival after seizure exposure | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
In Vitro Assays
1. Ferric Reducing Antioxidant Power (FRAP) Assay
-
Principle: This assay measures the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, by antioxidants in an acidic medium.
-
Procedure:
-
FRAP Reagent Preparation: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.
-
Reaction: 10 µL of the sample solution is mixed with 300 µL of the FRAP reagent.
-
Measurement: The absorbance of the reaction mixture is measured at 593 nm after incubation at 37°C for 4 minutes.
-
Quantification: The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a standard solution of FeSO₄.
-
2. ABTS Radical Scavenging Assay
-
Principle: This assay is based on the ability of antioxidants to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•⁺).
-
Procedure:
-
ABTS•⁺ Radical Cation Generation: The ABTS radical cation is produced by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark at room temperature for 12-16 hours.
-
Reaction: The ABTS•⁺ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. 1 mL of the diluted ABTS•⁺ solution is mixed with 10 µL of the sample solution.
-
Measurement: The absorbance is measured at 734 nm after 6 minutes of incubation at room temperature.
-
Calculation: The percentage of inhibition of absorbance is calculated and the IC₅₀ value is determined.
-
3. α-Glucosidase Inhibition Assay
-
Principle: This assay determines the inhibitory effect of a compound on α-glucosidase, an enzyme involved in carbohydrate digestion.
-
Procedure:
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8) and a solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate are prepared.
-
Reaction: 50 µL of the sample solution is pre-incubated with 100 µL of the α-glucosidase solution at 37°C for 15 minutes. Then, 50 µL of the pNPG solution is added to start the reaction.
-
Measurement: The reaction is incubated for 30 minutes at 37°C and then stopped by adding 1 mL of 0.2 M Na₂CO₃. The absorbance of the released p-nitrophenol is measured at 405 nm.
-
Calculation: The percentage of inhibition is calculated, and the IC₅₀ value is determined.
-
In Vivo Models
1. Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity in Mice
-
Animal Model: Male ICR mice are typically used.
-
Induction of Hepatotoxicity: A single intraperitoneal (i.p.) injection of CCl₄ (dissolved in olive oil, e.g., 0.2% v/v) is administered to the mice.
-
Treatment: this compound is administered orally (p.o.) at a dose of 50 mg/kg body weight daily for a specified period (e.g., 20 days) before CCl₄ administration.
-
Biochemical Analysis: 24 hours after the CCl₄ injection, blood is collected, and serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured using commercially available kits.
2. Streptozotocin (STZ)-Induced Diabetes in Mice
-
Animal Model: Male Swiss albino mice are commonly used.
-
Induction of Diabetes: Diabetes is induced by a single intraperitoneal (i.p.) injection of streptozotocin (STZ) dissolved in citrate buffer (pH 4.5) at a dose of, for example, 60 mg/kg body weight.
-
Treatment: this compound is administered orally (p.o.) at a dose of 50 mg/kg body weight daily for a specified period (e.g., 10 days) after the induction of diabetes.
-
Biochemical Analysis: Blood glucose levels are monitored regularly from the tail vein using a glucometer. At the end of the treatment period, serum insulin levels are measured using an ELISA kit.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways potentially modulated by this compound and the general workflows of the key in vivo experiments.
Caption: Workflow for CCl4-induced hepatotoxicity study.
Caption: Workflow for STZ-induced diabetes study.
Caption: Estrogen receptor signaling pathway activation.
Caption: PI3K/Akt signaling pathway activation.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Pinoresinol Glucosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of pinoresinol and its glucosides, critical lignans studied for their potential health benefits. The following sections detail the experimental protocols and performance data of commonly employed techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This objective comparison is intended to assist researchers in selecting the most appropriate method for their specific application, whether in pharmacokinetic studies, food analysis, or quality control of herbal medicines.
Comparative Performance of Analytical Methods
The selection of an analytical method for pinoresinol glucosides is contingent on the required sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the quantitative performance of different validated methods based on published experimental data.
Table 1: Performance Characteristics of LC-MS/MS Methods for Pinoresinol Glucosides
| Parameter | Method 1: Pinoresinol Diglucoside in Rat Plasma | Method 2: Multiple Lignans in Food | Method 3: Five Lignans in Edible Seeds |
| Analyte(s) | Pinoresinol diglucoside (PDG) | Pinoresinol, Matairesinol, Secoisolariciresinol, Lariciresinol | Pinoresinol (Pin), Lariciresinol (Lar), Matairesinol (Mat), Secoisolariciresinol (Seco), Syringaresinol (Syr) |
| Matrix | Rat Plasma | Broccoli, Bread, Flaxseed, Tea | Black Sesame Powder, Roasted Coffee Bean, Oat, Black Soybean |
| Linearity Range | 1.00 - 3000 ng/mL[1][2] | Not explicitly stated, but method was optimized for food matrices. | R² ≥ 0.99 |
| Limit of Quantification (LOQ) | 1.00 ng/mL[1][2] | 4-10 µ g/100g (solid foods), 0.2-0.4 µg/100mL (beverages)[3][4] | 0.114 - 1.532 µ g/100g |
| Limit of Detection (LOD) | Not explicitly stated | 4-10 µ g/100g (solid foods), 0.2-0.4 µg/100mL (beverages)[3] | 0.040 - 0.765 µ g/100g |
| Intra-day Precision (RSD%) | < 8.9%[1][2] | 6 - 21%[3] | < 5% |
| Inter-day Precision (RSD%) | < 2.0%[1][2] | 6 - 33%[3] | < 5% |
| Accuracy (Recovery %) | -3.9% to 7.3% (relative error)[1][2] | 73 - 123%[3] | 90.588 - 109.053% |
Table 2: Performance Characteristics of HPLC-UV Methods for Pinoresinol Glucosides
| Parameter | Method 1: Pinoresinol Diglucoside in Eucommia Ulmoides | Method 2: Pinoresinol Diglucoside in Qing'e Pill |
| Analyte(s) | (+)-pinoresinol-di-O-beta-D-glucopyranoside | Pinoresinol diglucopyranoside |
| Matrix | Bark of Eucommia Ulmoides | Qing'e Pill Extract |
| Linearity Range | 0.068 - 0.68 µg[5] | 5.5 - 170 µg/mL[6] |
| Correlation Coefficient (r) | 0.9999[5] | > 0.9998[6] |
| Precision (RSD%) | 0.50% - 0.74% (n=5)[5] | Intra-day: 1.3%, Inter-day: 2.8% (n=5)[6] |
| Accuracy (Recovery %) | 99.22% (n=3)[5] | 99.3%[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical results. The following protocols are based on the methods summarized in the tables above.
LC-MS/MS Method for Pinoresinol Diglucoside in Rat Plasma
This method is designed for the pharmacokinetic study of pinoresinol diglucoside.[1][2]
-
Sample Preparation:
-
Protein precipitation of rat plasma samples is performed using acetonitrile.
-
The mixture is vortexed for 5 minutes and then centrifuged at 12,000 rpm for 10 minutes.
-
An aliquot of the supernatant is transferred to an autosampler vial for injection into the LC-MS/MS system.[1]
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
LC-MS/MS Method for Multiple Lignans in Foods
This method is suitable for the quantification of major enterolignan precursors in various food matrices.[3]
-
Sample Preparation:
-
Chromatographic and Mass Spectrometry Conditions:
-
The specific chromatographic and mass spectrometry conditions are not detailed in the abstract but the method utilizes LC-MS/MS for quantification.[3]
-
HPLC-UV Method for Pinoresinol Diglucoside in Eucommia Ulmoides**
This method is established for the quantification of pinoresinol diglucoside in the bark of Eucommia Ulmoides.[5]
-
Sample Preparation:
-
The air-dried bark is ground and extracted with methanol.
-
The extract is evaporated, and the residue is suspended in water.
-
The suspension is subjected to column chromatography and eluted with different concentrations of aqueous ethanol.
-
The 30% ethanol eluate is concentrated for HPLC analysis.[5]
-
-
Chromatographic Conditions:
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for the analytical methods described.
References
- 1. pjps.pk [pjps.pk]
- 2. Development and validation of a LC-MS/MS method for determination of pinoresinol diglucoside in rat plasma: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [A reversed-phase high performance liquid chromatographic method for the determination of pinoresinol diglucopyranoside in Eucommia Ulmoides Oliv] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RP-HPLC Determination of Pinoresinol Diglucopyranoside in Qing'e Pill Extract [jcps.bjmu.edu.cn]
A Comparative Guide to the Bioactivity of (-)-Pinoresinol 4-O-glucoside and Other Lignans
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of (-)-Pinoresinol 4-O-glucoside against other notable lignans, supported by experimental data. The information is tailored for researchers and professionals in the field of drug development and natural product chemistry.
I. Comparative Analysis of Biological Activities
The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and α-glucosidase inhibitory activities of this compound in comparison to other lignans.
Table 1: Antioxidant Activity
The antioxidant potential of lignans is a key area of investigation. The data below is derived from various in vitro antioxidant assays.
| Lignan | Assay | Result | Reference |
| This compound | ABTS | Total Antioxidant Capacity: 1091.3 µmol/g (as Ascorbic Acid) | [1] |
| This compound | FRAP | Total Antioxidant Capacity: 418.47 µmol/g (as Ascorbic Acid) | [1] |
| Secoisolariciresinol | DPPH | IC₅₀: 14.141 µg/mL | [2] |
| Secoisolariciresinol diglycoside | DPPH | IC₅₀: 16.970 µg/mL | [2] |
| α-(−)-Conidendrin | DPPH | IC₅₀: 23.296 µg/mL | [2] |
| Secoisolariciresinol | ABTS | IC₅₀: 12.252 µg/mL | [2] |
| Secoisolariciresinol diglycoside | ABTS | IC₅₀: 13.547 µg/mL | [2] |
| α-(−)-Conidendrin | ABTS | IC₅₀: 13.345 µg/mL | [2] |
Note: Direct comparison of Total Antioxidant Capacity and IC₅₀ values should be made with caution as they represent different aspects of antioxidant activity and are derived from different studies.
Table 2: Anti-inflammatory Activity
The anti-inflammatory effects of lignans are often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO).
| Lignan | Assay | Result (IC₅₀) | Reference |
| Pinoresinol | NO Production Inhibition in LPS-induced RAW 246.7 cells | 21.56 µM | [3] |
| Lariciresinol | NO Production Inhibition in LPS-induced RAW 246.7 cells | 17.75 µM | [3] |
| Syringaresinol | NO Production Inhibition in LPS-induced RAW 246.7 cells | 10.34 µM | [3] |
| Epi-pinoresinol | NO Production Inhibition in LPS-induced RAW 246.7 cells | 22.30 µM | [3] |
| Medioresinol | NO Production Inhibition in LPS-induced RAW 246.7 cells | 27.57 µM | [3] |
Note: The data presented is for pinoresinol, the aglycone of this compound. The glycosylation may influence the bioavailability and activity of the compound.
Table 3: α-Glucosidase Inhibitory Activity
Inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes. Several lignans have been investigated for this activity.
| Lignan | Result (IC₅₀) | Reference |
| This compound | 48.13 µg/mL | [1] |
| Viburnurcoside J (a tetrahydrofuran type lignan) | 9.14 µM | [4] |
| Viburnurcoside A (an 8-O-4' type neolignan) | >100 µM | [4] |
| Acarbose (Positive Control) | 26.75 µM | [4] |
II. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Antioxidant Activity Assays
a) 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Scavenging Assay
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The protocol involves the following steps:
-
Preparation of ABTS•+ solution: A stock solution of ABTS (7 mM) is mixed with potassium persulfate (2.45 mM) and kept in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Assay Procedure: The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
A specific volume of the test compound (lignan) at various concentrations is mixed with the diluted ABTS•+ solution.
-
The mixture is incubated for a set period (e.g., 6 minutes) at room temperature.
-
The absorbance is measured at 734 nm.
-
The percentage of inhibition of ABTS•+ is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the ABTS•+ radicals) is determined.
b) Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
-
Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.
-
Assay Procedure: A small volume of the test compound is mixed with the freshly prepared FRAP reagent.
-
The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).
-
The absorbance of the resulting blue solution is measured at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known antioxidant, such as ascorbic acid or Trolox.
α-Glucosidase Inhibitory Assay
This assay determines the ability of a compound to inhibit the activity of the α-glucosidase enzyme, which is involved in carbohydrate digestion.
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a phosphate buffer (e.g., 100 mM, pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.
-
Assay Procedure: The test compound (lignan) at various concentrations is pre-incubated with the α-glucosidase solution at 37°C for a short period (e.g., 10 minutes).
-
The reaction is initiated by adding the pNPG substrate to the mixture.
-
The reaction is allowed to proceed at 37°C for a defined time (e.g., 20 minutes).
-
The reaction is stopped by adding a solution of sodium carbonate (Na₂CO₃).
-
The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.
-
The percentage of enzyme inhibition is calculated, and the IC₅₀ value is determined. Acarbose is commonly used as a positive control.
III. Signaling Pathways and Experimental Workflows
The biological activities of lignans are often mediated through their interaction with key cellular signaling pathways. Below are diagrams representing the NF-κB and Nrf2/HO-1 pathways, which are central to inflammation and oxidative stress responses, respectively.
Caption: NF-κB signaling pathway and the inhibitory action of pinoresinol.
Caption: Nrf2/HO-1 antioxidant response pathway activated by lignans.
References
Unveiling the Therapeutic Potential of (-)-Pinoresinol 4-O-glucoside: A Comparative Guide
For Immediate Release
This guide provides a comprehensive analysis of the therapeutic targets of (-)-Pinoresinol 4-O-glucoside (PG), a naturally occurring lignan glycoside. Designed for researchers, scientists, and drug development professionals, this document objectively compares its performance against established alternatives, supported by experimental data. We delve into its diverse pharmacological activities, including anti-hyperglycemic, hepatoprotective, antioxidant, and anti-inflammatory effects, offering a detailed look at the underlying molecular mechanisms and experimental evidence.
Multi-Target Efficacy: A Quantitative Overview
This compound and its related structures have demonstrated significant activity against a range of therapeutic targets in preclinical studies. The compound's efficacy is highlighted by its potent inhibitory actions and protective effects in various in vitro and in vivo models. Below, we present a quantitative comparison of its performance against well-established agents in each therapeutic area.
Table 1: Comparison of In Vitro Inhibitory and Antioxidant Activities
| Therapeutic Target | Test Compound | IC₅₀ / Activity Value | Alternative Compound | IC₅₀ / Activity Value | Citation(s) |
| α-Glucosidase Inhibition | This compound | 48.13 µg/mL | Acarbose | ~25.50 - 43.37 µg/mL | [1],[2] |
| DPPH Radical Scavenging | This compound | 44.2 µg/mL | Ascorbic Acid / Trolox | N/A (Used as standard) | |
| ABTS Radical Scavenging | This compound | 34.5 µg/mL | Ascorbic Acid / Trolox | N/A (Used as standard) | |
| Antiviral (Influenza H1N1) | (+)-Pinoresinol-O-β-D-glucopyranoside | 176.24 µg/mL (A/GIRD07/09) | Oseltamivir (Tamiflu) | ~0.46-26.5 nM (Varies by strain) | [3] |
Note: IC₅₀ values for Acarbose can vary significantly based on assay conditions.
Table 2: Comparison of In Vivo Efficacy in Animal Models
| Therapeutic Area | Model | Test Compound & Dose | Key Outcome vs. Control | Alternative & Dose | Key Outcome vs. Control | Citation(s) |
| Anti-hyperglycemic | Streptozotocin-induced diabetic mice | PG (50 mg/kg) | ↓ 37.83% Serum Glucose↑ 25.37% Serum Insulin | Glibenclamide (10 mg/kg) | ↓ ~50-60% Serum Glucose | [1] |
| Hepatoprotective | CCl₄-induced hepatotoxicity in mice | PG (50 mg/kg) | ↓ 33.94% AST↓ 3.01% ALT | Silymarin (50-100 mg/kg) | Significantly ↓ AST & ALT | ,[4] |
| Neuroprotective | Aβ₁₋₄₂-induced Alzheimer's model in mice | Pinoresinol Diglucoside (10 mg/kg) | Markedly reverses memory impairment | Resveratrol (e.g., 20 mg/kg) | Improves cognitive deficits | [5],[6][7] |
| Anti-inflammatory | IL-1β-stimulated Caco-2 cells | Pinoresinol | ↓ 65% IL-6↓ 62% PGE₂ | Curcumin (e.g., 10-20 µM) | Potent inhibition of NF-κB & cytokines | [8] |
Deciphering the Mechanism: Key Signaling Pathways
The therapeutic effects of pinoresinol glucosides are underpinned by their modulation of critical signaling pathways involved in inflammation, oxidative stress, and apoptosis. The diagrams below illustrate the primary mechanisms of action identified in recent research.
Caption: Anti-inflammatory and antiviral signaling pathway of Pinoresinol Glucoside.
Caption: Antioxidant and neuroprotective signaling pathway of Pinoresinol Glucoside.
Experimental Design and Workflow
The validation of this compound's therapeutic targets follows a structured workflow, progressing from initial in vitro screening to comprehensive in vivo model validation. This ensures a robust evaluation of the compound's efficacy and mechanism of action.
Caption: A generalized workflow for evaluating the therapeutic potential of PG.
Detailed Experimental Protocols
To ensure reproducibility and transparent comparison, detailed methodologies for key experiments are provided below.
In Vitro α-Glucosidase Inhibition Assay
This assay quantifies the ability of a compound to inhibit α-glucosidase, an enzyme crucial for carbohydrate digestion.
-
Reagents: α-glucosidase from Saccharomyces cerevisiae (1.0 U/mL), p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate (5 mM), 0.1 M phosphate buffer (pH 6.8), test compound (PG) at various concentrations, and a 0.1 M sodium carbonate (Na₂CO₃) stop solution.
-
Procedure:
-
In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution, and 25 µL of the α-glucosidase enzyme solution.
-
Initiate the reaction by adding 25 µL of the pNPG substrate to each well.[9]
-
Terminate the reaction by adding 100 µL of 0.1 M Na₂CO₃.[9]
-
Measure the absorbance of the resulting yellow p-nitrophenol at 405 nm using a microplate reader.
-
Acarbose is used as a positive control. The percentage of inhibition is calculated, and the IC₅₀ value is determined from a dose-response curve.
-
In Vivo CCl₄-Induced Hepatotoxicity Model
This model is used to evaluate the hepatoprotective effects of a compound against chemically-induced liver damage.
-
Animals: Male mice (e.g., Swiss Albino) are used.
-
Procedure:
-
Animals are divided into groups: Normal Control, CCl₄ Control, Positive Control (e.g., Silymarin 100 mg/kg), and PG-treated groups (e.g., 50 mg/kg).
-
The PG and Silymarin groups receive the respective compounds orally (p.o.) for a predefined period (e.g., 7-20 days).
-
On a specific day of the protocol, liver toxicity is induced in all groups except the Normal Control by a single intraperitoneal (i.p.) or subcutaneous (s.c.) injection of carbon tetrachloride (CCl₄) diluted in a vehicle like corn or olive oil (e.g., 0.8-1 mL/kg).[12][13]
-
After 24 hours post-CCl₄ injection, blood is collected via cardiac puncture.[14]
-
Serum is separated by centrifugation to measure the levels of liver damage biomarkers Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using standard biochemical assay kits.
-
Livers may also be excised for histopathological analysis.
-
Antioxidant Activity Assays (DPPH & ABTS)
These colorimetric assays measure the radical scavenging ability of a compound.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:
-
Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).[15]
-
In a 96-well plate or cuvette, mix a small volume of the test compound (PG) with the DPPH solution.[7]
-
Incubate the mixture in the dark at room temperature for 30 minutes.[7][15]
-
Measure the decrease in absorbance at approximately 517 nm. The discoloration from deep purple to yellow indicates scavenging activity.[15]
-
Calculate the percentage of radical scavenging, and determine the IC₅₀ value.
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark for 12-16 hours.[16][17]
-
Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of ~0.700 at 734 nm.[16][17]
-
Add the test compound (PG) to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6-30 minutes), measure the absorbance at 734 nm.[16][17]
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
Western Blot Analysis for NF-κB and Nrf2 Pathways
This technique is used to detect and quantify specific proteins to elucidate the molecular pathways affected by the test compound.
-
Procedure:
-
Protein Extraction: Lyse cells or homogenized tissues with RIPA buffer containing protease and phosphatase inhibitors. For pathway analysis, nuclear and cytoplasmic fractions should be separated.[18]
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 40 µg) per lane and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-p65, total p65, IκBα for the NF-κB pathway; Nrf2, HO-1, Keap1 for the Nrf2 pathway) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or PCNA (for nuclear fractions).[19]
-
References
- 1. Streptozotocin‐Induced Diabetic Models in Mice and Rats | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. The Streptozotocin-Induced Diabetic Nude Mouse Model: Differences between Animals from Different Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro α-glucosidase inhibitory assay [protocols.io]
- 6. DPPH Radical Scavenging Assay [mdpi.com]
- 7. marinebiology.pt [marinebiology.pt]
- 8. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. worldwidejournals.com [worldwidejournals.com]
- 13. Frontiers | A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models [frontiersin.org]
- 14. 4-OI Attenuates Carbon Tetrachloride-Induced Hepatic Injury via Regulating Oxidative Stress and the Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. acmeresearchlabs.in [acmeresearchlabs.in]
- 16. ijpsonline.com [ijpsonline.com]
- 17. 2.7.3. ABTS Radical Scavenging Assay [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Bioassays for (-)-Pinoresinol 4'-O-β-D-glucoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common bioassays used to evaluate the biological activity of (-)-Pinoresinol 4'-O-β-D-glucoside (PG), with a focus on their reproducibility. While specific reproducibility data for this compound is limited in publicly available literature, this document outlines standardized protocols and discusses general reproducibility parameters for these assays when applied to natural products.
Introduction
(-)-Pinoresinol 4'-O-β-D-glucoside is a lignan glycoside found in various plants and has garnered interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and α-glucosidase inhibitory activities.[1] Robust and reproducible bioassays are crucial for the consistent evaluation of these activities and for advancing drug discovery and development efforts. This guide summarizes key bioassays, their methodologies, and available data to aid researchers in selecting and performing these assays.
Quantitative Data Summary
The following tables summarize reported bioactivity data for (-)-Pinoresinol 4'-O-β-D-glucoside. It is important to note that direct comparative studies on the reproducibility of these assays for this specific compound are scarce. The "General Reproducibility" column provides generally accepted inter-assay and intra-assay coefficients of variation (CV) for these methods when properly validated.[2]
Table 1: Antioxidant Activity of (-)-Pinoresinol 4'-O-β-D-glucoside
| Bioassay | Parameter | Reported Value for (-)-Pinoresinol 4'-O-β-D-glucoside | General Reproducibility (CV%) |
| DPPH Radical Scavenging | IC50 | 44.2 µg/mL | < 10% |
| ABTS Radical Scavenging | IC50 | 34.5 µg/mL | < 10% |
Table 2: Enzyme Inhibition Activity of (-)-Pinoresinol 4'-O-β-D-glucoside
| Bioassay | Parameter | Reported Value for (-)-Pinoresinol 4'-O-β-D-glucoside | General Reproducibility (CV%) |
| α-Glucosidase Inhibition | IC50 | 48.13 µg/mL | < 15% |
Table 3: Anti-inflammatory and Cytotoxic Activities of (-)-Pinoresinol 4'-O-β-D-glucoside
| Bioassay | Cell Line | Parameter | Reported Effect | General Reproducibility (CV%) |
| Nitric Oxide (NO) Production | RAW 264.7 | Inhibition | Reported anti-inflammatory effects | < 15% |
| MTT Assay | Various | Cytotoxicity | Varies depending on the cell line | < 20% |
Experimental Protocols
Detailed methodologies for the key bioassays are provided below. These protocols are based on standard, widely accepted procedures.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Sample Preparation: Dissolve (-)-Pinoresinol 4'-O-β-D-glucoside and a positive control (e.g., ascorbic acid or Trolox) in methanol to prepare a series of concentrations.
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each sample or standard dilution.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined from a dose-response curve.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Methodology:
-
Reagent Preparation: Generate the ABTS•+ solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of concentrations of (-)-Pinoresinol 4'-O-β-D-glucoside and a positive control (e.g., Trolox) in methanol.
-
Assay Procedure:
-
Add 20 µL of each sample or standard dilution to a 96-well plate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
-
Measurement: After a 6-minute incubation at room temperature, measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay.
α-Glucosidase Inhibition Assay
This assay determines the inhibitory effect of a compound on α-glucosidase, an enzyme involved in the breakdown of carbohydrates.
Methodology:
-
Reagent Preparation:
-
Enzyme solution: Dissolve α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8).
-
Substrate solution: Dissolve p-nitrophenyl-α-D-glucopyranoside (pNPG) in phosphate buffer.
-
-
Sample Preparation: Prepare various concentrations of (-)-Pinoresinol 4'-O-β-D-glucoside and a positive control (e.g., acarbose) in a suitable solvent.
-
Assay Procedure:
-
In a 96-well plate, pre-incubate 50 µL of the sample or standard with 50 µL of the α-glucosidase solution at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG substrate solution.
-
Incubate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.
-
-
Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Calculation: Calculate the percentage of inhibition and determine the IC50 value.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Culture: Seed cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate and allow them to adhere overnight.
-
Sample Treatment: Treat the cells with various concentrations of (-)-Pinoresinol 4'-O-β-D-glucoside for a specified period (e.g., 24, 48, or 72 hours).
-
Assay Procedure:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at a wavelength between 540 and 570 nm.
-
Calculation: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Griess Assay for Nitric Oxide (NO) Production
This assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatant.
Methodology:
-
Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate. Stimulate the cells with lipopolysaccharide (LPS) in the presence or absence of various concentrations of (-)-Pinoresinol 4'-O-β-D-glucoside for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Assay Procedure:
-
In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid).
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Calculation: Determine the nitrite concentration from a sodium nitrite standard curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by (-)-Pinoresinol 4'-O-β-D-glucoside and a general workflow for its bioactivity evaluation.
Figure 1: General workflow for bioactivity screening of (-)-Pinoresinol 4'-O-β-D-glucoside.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
